Product packaging for 7-Hydroxycarbostyril(Cat. No.:CAS No. 70500-72-0)

7-Hydroxycarbostyril

Katalognummer: B194394
CAS-Nummer: 70500-72-0
Molekulargewicht: 161.16 g/mol
InChI-Schlüssel: DBSPUDKBNOZFMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

7-hydroxyquinolin-2(1H)-one is a monohydroxyquinoline and a quinolone.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO2 B194394 7-Hydroxycarbostyril CAS No. 70500-72-0

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

7-hydroxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-7-3-1-6-2-4-9(12)10-8(6)5-7/h1-5,11H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSPUDKBNOZFMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30450372
Record name 7-hydroxy-1H-quinolin-2-one
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Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70500-72-0
Record name 7-Hydroxy-2(1H)-quinolinone
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Record name 7-Hydroxycarbostyril
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Record name 7-hydroxy-1H-quinolin-2-one
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Record name 7-Hydroxyquinoline-(1H)-2-one
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Record name 7-HYDROXYCARBOSTYRIL
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Foundational & Exploratory

Physicochemical properties of 7-hydroxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physicochemical Properties of 7-hydroxyquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-hydroxyquinolin-2(1H)-one, also known as 7-hydroxycarbostyril, is a substituted quinolinone derivative.[1] It serves as a crucial pharmaceutical intermediate, notably as a key precursor in the synthesis of antipsychotic drugs like Aripiprazole and Brexpiprazole.[2][3] Its chemical structure, featuring both a hydroxyl group and a lactam moiety, imparts specific physicochemical characteristics that are critical for its reactivity, solubility, and overall utility in synthetic chemistry and drug development. This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and visual workflows to illustrate key processes.

Physicochemical Properties

The properties of 7-hydroxyquinolin-2(1H)-one have been characterized by various analytical methods. The quantitative data are summarized in the tables below. It is important to note that some variation exists in the reported values across different sources, which may be attributable to differences in experimental conditions or sample purity.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₉H₇NO₂[1][4]
Molecular Weight 161.16 g/mol
Appearance White to off-white or pale yellow solid/powder
Melting Point 187-192°C
220-222°C
234-238°C
Boiling Point ~426.8 °C (Predicted)
Density ~1.337 g/cm³ (Predicted)
Flash Point 198°C
Solution and Spectroscopic Properties
PropertyValueSource(s)
pKa ~9.32 (Predicted)
LogP 1.23 (Predicted)
0.9 (Computed by XLogP3)
Solubility Slightly soluble in DMSO and Methanol
Insoluble in water
Fluorescence The compound can exhibit fluorescence

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following sections describe generalized protocols for key experiments.

Synthesis of 7-hydroxyquinolin-2(1H)-one via DDQ Oxidation

A common and efficient method for synthesizing the title compound is through the oxidation of its partially saturated precursor.

Materials:

  • 7-hydroxy-1,2,3,4-tetrahydro-2-quinolinone

  • 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)

  • Aqueous Tetrahydrofuran (THF)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

  • Reaction Setup: Dissolve 7-hydroxy-1,2,3,4-tetrahydro-2-quinolinone in a suitable solvent like aqueous THF in a round-bottom flask.

  • Reagent Addition: Add a stoichiometric amount of DDQ to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield pure 7-hydroxyquinolin-2(1H)-one.

Determination of Melting Point

The melting point is a fundamental property used to identify a compound and assess its purity. A narrow melting range typically indicates high purity.

Materials:

  • Dry, powdered sample of 7-hydroxyquinolin-2(1H)-one

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)

  • Thermometer

Procedure:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of about 3 mm by tapping the sealed end on a hard surface.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating: Heat the sample rapidly at first to determine an approximate melting point. Then, allow the apparatus to cool.

  • Accurate Measurement: In a second run, heat the sample slowly, at a rate of no more than 2°C per minute, as the temperature approaches the approximate melting point.

  • Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

Determination of pKa by Potentiometric Titration

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. Potentiometric titration is a common method for its determination.

Materials:

  • 7-hydroxyquinolin-2(1H)-one sample

  • Standardized 0.1 M NaOH and 0.1 M HCl solutions

  • Potassium chloride (KCl) for maintaining ionic strength

  • Calibrated pH meter and electrode

  • Buret, beaker, and magnetic stirrer

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mM) in a suitable solvent or co-solvent system. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.

  • Initial pH Adjustment: Adjust the initial pH of the solution to the acidic range (e.g., pH 1.8-2.0) using 0.1 M HCl.

  • Titration: Place the solution in a beaker with a magnetic stirrer and immerse the pH electrode. Titrate the solution by adding small, precise increments of 0.1 M NaOH from a buret.

  • Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize (e.g., drift < 0.01 pH units/minute).

  • Analysis: Plot the pH values against the volume of NaOH added to generate a titration curve.

  • pKa Calculation: Identify the inflection point(s) on the curve. The pH at the half-equivalence point corresponds to the pKa of the compound.

Determination of LogP by Shake-Flask Method

LogP, the partition coefficient, quantifies the lipophilicity of a compound and is critical for predicting its ADME properties. The shake-flask method is the traditional and most reliable technique.

Materials:

  • 7-hydroxyquinolin-2(1H)-one sample

  • n-Octanol (reagent grade)

  • Phosphate-buffered saline (PBS) or purified water

  • Separatory funnel or vials

  • Shaker/vortex mixer

  • Analytical instrument for concentration measurement (e.g., HPLC-UV)

Procedure:

  • Phase Saturation: Pre-saturate the n-octanol with the aqueous phase (e.g., PBS at pH 7.4) and the aqueous phase with n-octanol by mixing them vigorously and allowing them to separate for at least 24 hours.

  • Sample Addition: Add a known amount of the compound to a mixture of the pre-saturated n-octanol and aqueous phases.

  • Partitioning: Shake the mixture vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Allow the phases to separate completely. Centrifugation can be used to accelerate this process.

  • Concentration Analysis: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method like HPLC.

  • Calculation: Calculate the LogP value using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Determination of Aqueous Solubility by Shake-Flask Method

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. The equilibrium shake-flask method is considered the gold standard.

Materials:

  • 7-hydroxyquinolin-2(1H)-one sample (solid)

  • Purified water or buffer of a specific pH

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Filtration or centrifugation equipment

  • Analytical instrument for concentration measurement (e.g., HPLC-UV)

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing the solvent (e.g., water). This ensures that a saturated solution is formed.

  • Equilibration: Seal the vial and place it in a thermostatically controlled shaker set to a constant temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be done by allowing the solid to sediment, followed by careful decantation, centrifugation, or filtration.

  • Analysis: Accurately dilute a known volume of the clear supernatant and analyze its concentration using a validated analytical method.

  • Solubility Determination: The measured concentration of the supernatant represents the equilibrium solubility of the compound under the specified conditions.

Visualizations of Key Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols and the synthetic relevance of 7-hydroxyquinolin-2(1H)-one.

Synthesis_Workflow start 7-Hydroxy-1,2,3,4- tetrahydro-2-quinolinone process Oxidation at Room Temperature start->process reagent DDQ (Oxidizing Agent) in aq. THF reagent->process intermediate 7-Hydroxyquinolin-2(1H)-one (Key Intermediate) process->intermediate final_step Further Synthetic Steps (e.g., Etherification) intermediate->final_step product Active Pharmaceutical Ingredient (e.g., Brexpiprazole) final_step->product

Caption: Synthetic pathway from precursor to API via 7-hydroxyquinolin-2(1H)-one.

Melting_Point_Workflow prep Prepare Dry, Powdered Sample load Pack Sample into Capillary Tube prep->load heat Place in Apparatus & Heat Slowly load->heat observe Observe Phase Change (Solid to Liquid) heat->observe record Record Temperature Range (Onset to Clear Point) observe->record

Caption: Workflow for determining melting point range via the capillary method.

pKa_Titration_Workflow dissolve Dissolve Sample in Solution (Constant Ionic Strength) titrate Titrate with Standard Base (e.g., NaOH) while stirring dissolve->titrate measure Record pH after each addition titrate->measure Incremental Additions plot Plot pH vs. Volume of Titrant measure->plot analyze Identify Inflection Point (Half-Equivalence) plot->analyze result Determine pKa Value analyze->result

Caption: Workflow for pKa determination using potentiometric titration.

LogP_Shake_Flask_Workflow start Prepare Pre-saturated n-Octanol and Water Phases add Add Compound and Shake to Reach Equilibrium start->add separate Separate the Two Phases (e.g., Centrifugation) add->separate analyze Measure Concentration in Each Phase (e.g., HPLC) separate->analyze calculate Calculate LogP = log([Octanol]/[Water]) analyze->calculate

Caption: Workflow for LogP determination using the shake-flask method.

References

The Multifaceted Biological Activities of 7-Hydroxycarbostyril: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Therapeutic Potential of a Promising Scaffold

Introduction: 7-Hydroxycarbostyril, also known as 7-hydroxy-2(1H)-quinolone, is a heterocyclic organic compound that has garnered significant interest in the scientific community for its diverse range of biological activities. This technical guide provides a comprehensive overview of the known biological effects of this compound and its derivatives, with a focus on its anticancer, anti-inflammatory, antioxidant, and antibacterial properties. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this versatile scaffold.

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of the this compound core structure have demonstrated notable anticancer activity, primarily through the inhibition of key signaling pathways involved in cell proliferation and survival. One of the primary targets identified is the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that plays a crucial role in regulating cell growth.

Mechanism of Action: 7-Hydroxyquinoline-(1H)-2-one, the core structure of this compound, has been shown to bind to EGFR. This interaction can disrupt the downstream signaling cascade that promotes tumor cell growth. The inhibition of EGFR is a well-established strategy in cancer therapy, and the ability of this compound derivatives to target this pathway highlights their potential as anticancer agents.

Table 1: Anticancer Activity of this compound Derivatives (IC50 values)

Compound/DerivativeCell LineIC50 (µM)Reference
Note: Specific IC50 values for the parent this compound compound were not found in the surveyed literature. The table is intended to showcase the potential of the scaffold through the activity of its derivatives. Data for specific derivatives will be populated as it becomes available through further research.
EGFR Signaling Pathway Inhibition

The binding of this compound and its derivatives to EGFR interferes with the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. By blocking these pathways, these compounds can inhibit cell proliferation, induce apoptosis, and suppress tumor growth.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding P1 P EGFR->P1 Autophosphorylation P2 P EGFR->P2 P3 P EGFR->P3 P4 P EGFR->P4 RAS_RAF RAS-RAF-MEK-ERK Pathway P1->RAS_RAF P2->RAS_RAF PI3K_AKT PI3K-AKT Pathway P3->PI3K_AKT P4->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR Inhibition

EGFR signaling pathway and its inhibition by this compound derivatives.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, and the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of the inflammatory response. While direct evidence of this compound inhibiting the NF-κB pathway is still emerging, the anti-inflammatory properties of its derivatives suggest a potential role in modulating this pathway. For instance, 7-hydroxy-6-methoxyquinolin-2(1H)-one, a derivative, has been reported to exhibit very high anti-inflammatory activity.

Mechanism of Action: The anti-inflammatory effects of these compounds are likely mediated by their ability to suppress the production of pro-inflammatory cytokines and mediators, such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukins. The inhibition of these molecules is often linked to the downregulation of the NF-κB signaling pathway.

Table 2: Anti-inflammatory Activity of this compound Derivatives (IC50 values)

Compound/DerivativeAssayIC50 (µM)Reference
Note: Specific IC50 values for the parent this compound compound were not found in the surveyed literature. The table is intended to showcase the potential of the scaffold through the activity of its derivatives. Data for specific derivatives will be populated as it becomes available through further research.
NF-κB Signaling Pathway Inhibition

The canonical NF-κB pathway is activated by various inflammatory stimuli, leading to the transcription of genes involved in inflammation. Inhibition of this pathway by this compound derivatives would involve preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its transcriptional activity.

An In-Depth Technical Guide to Aripiprazole Metabolism: Clarifying the Role of 7-Hydroxycarbostyril and Focusing on the Core Active Metabolite, Dehydroaripiprazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the metabolism of the atypical antipsychotic aripiprazole. A common point of confusion is the role of 7-hydroxycarbostyril, which, contrary to some understanding, is not a metabolite but a key starting material in the synthesis of aripiprazole. The primary and clinically significant active metabolite of aripiprazole is dehydroaripiprazole. This document will first clarify the role of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (the chemically accurate name for this compound) in the synthesis of aripiprazole and then provide a comprehensive overview of the pharmacokinetics, pharmacodynamics, and analytical methodologies related to the principal active metabolite, dehydroaripiprazole.

This compound: A Synthetic Precursor, Not a Metabolite

7-Hydroxy-3,4-dihydro-2(1H)-quinolinone, often referred to as this compound, is a crucial intermediate in the chemical synthesis of aripiprazole.[1][2][3][4][5] The synthesis of aripiprazole typically involves the alkylation of the hydroxyl group of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone. This process creates the butoxy side chain, which is subsequently linked to the 1-(2,3-dichlorophenyl)piperazine moiety to form the final aripiprazole molecule. Therefore, this compound is a foundational building block in the manufacturing of aripiprazole, not a product of its breakdown in the body.

Dehydroaripiprazole: The Principal Active Metabolite

Aripiprazole undergoes extensive metabolism in the liver, primarily through three biotransformation pathways: dehydrogenation, hydroxylation, and N-dealkylation. The process of dehydrogenation leads to the formation of dehydroaripiprazole (also known as OPC-14857), which is the main active metabolite of aripiprazole. Dehydroaripiprazole is pharmacologically active and contributes significantly to the overall therapeutic effect of aripiprazole, representing approximately 40% of the parent drug's exposure in plasma at steady state.

Metabolic Pathway

The metabolism of aripiprazole to dehydroaripiprazole is primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2D6. The involvement of these enzymes has significant clinical implications, particularly concerning drug-drug interactions and the influence of genetic polymorphisms on patient response.

Aripiprazole Aripiprazole Dehydroaripiprazole Dehydroaripiprazole (Active Metabolite) Aripiprazole->Dehydroaripiprazole CYP3A4, CYP2D6 (Dehydrogenation) Other_Metabolites Other Metabolites (Hydroxylation, N-dealkylation) Aripiprazole->Other_Metabolites CYP3A4, CYP2D6

Metabolic pathway of aripiprazole to dehydroaripiprazole.

Quantitative Data Summary

Pharmacokinetic Parameters

The pharmacokinetic profiles of aripiprazole and dehydroaripiprazole are characterized by long half-lives, contributing to their once-daily dosing regimen. The concentrations of both compounds can be influenced by the patient's CYP2D6 metabolizer status.

ParameterAripiprazoleDehydroaripiprazoleReference(s)
Half-life (t½) ~75 hours~94 hours
Time to Peak Plasma Concentration (Tmax) 3-5 hours (oral)Longer than aripiprazole
Protein Binding >99% (primarily albumin)>99% (primarily albumin)
Volume of Distribution (Vd) 4.9 L/kgNot specified
Metabolizing Enzymes CYP2D6, CYP3A4Not specified
Receptor Binding Affinities

Dehydroaripiprazole exhibits a receptor binding profile that is similar to the parent drug, aripiprazole, which explains its significant contribution to the overall pharmacological effect. Both compounds act as partial agonists at dopamine D2 and serotonin 5-HT1A receptors and as antagonists at serotonin 5-HT2A receptors.

ReceptorAripiprazole (Ki, nM)Dehydroaripiprazole (Ki, nM)Reference(s)
Dopamine D2 0.340.46
Dopamine D3 0.81.5
Serotonin 5-HT1A 1.74.2
Serotonin 5-HT2A 3.4Not specified
Serotonin 5-HT2C 15Not specified
Serotonin 5-HT7 39Not specified
Histamine H1 61Not specified
Alpha-1 Adrenergic 57Not specified

Experimental Protocols

Quantification of Aripiprazole and Dehydroaripiprazole in Human Plasma by LC-MS/MS

The simultaneous quantification of aripiprazole and its active metabolite, dehydroaripiprazole, in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and reliable method for this purpose.

Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of human plasma in a centrifuge tube, add an internal standard (e.g., propranolol or papaverine).

  • Alkalinize the plasma sample with a suitable buffer (e.g., sodium bicarbonate).

  • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether or diethyl ether).

  • Vortex the mixture for 5-10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions

  • LC Column: C18 reverse-phase column (e.g., Aquasil C18, 100 x 2.1 mm, 5 µm).

  • Mobile Phase: A mixture of methanol and deionized water with additives like ammonium trifluoroacetate and formic acid (e.g., 65:35, v/v).

  • Flow Rate: 0.2-0.45 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).

    • Aripiprazole MRM transition: m/z 448.1 → 285.2.

    • Dehydroaripiprazole MRM transition: m/z 446.0 → 285.2.

cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis Plasma Plasma Sample (200 µL) IS Add Internal Standard Plasma->IS Alkalinize Alkalinize IS->Alkalinize LLE Liquid-Liquid Extraction Alkalinize->LLE Evaporate Evaporate to Dryness LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separation Chromatographic Separation (C18 Column) Inject->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection MRM Detection Ionization->Detection

Experimental workflow for LC-MS/MS analysis.

Signaling Pathways

Aripiprazole and dehydroaripiprazole's unique pharmacological profile is attributed to their partial agonism at dopamine D2 receptors and serotonin 5-HT1A receptors. This "dopamine-serotonin system stabilizer" activity modulates dopaminergic and serotonergic neurotransmission, which is thought to be dysregulated in schizophrenia and other psychiatric disorders.

Dopamine D2 Receptor Signaling

At the D2 receptor, aripiprazole and dehydroaripiprazole act as partial agonists. In conditions of excessive dopaminergic activity (hyperdopaminergic state), they act as functional antagonists, reducing receptor stimulation. In conditions of low dopaminergic activity (hypodopaminergic state), they provide a baseline level of receptor stimulation, acting as functional agonists. This is believed to contribute to the improvement of both positive and negative symptoms of schizophrenia with a lower risk of extrapyramidal side effects compared to full D2 antagonists.

cluster_hyper Hyperdopaminergic State cluster_hypo Hypodopaminergic State Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Aripiprazole Aripiprazole/ Dehydroaripiprazole Aripiprazole->D2R G_protein Gαi/o D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP ↓ cAMP Response Cellular Response cAMP->Response Dopamine_hyper High Dopamine D2R_hyper D2 Receptor Dopamine_hyper->D2R_hyper Aripiprazole_hyper Aripiprazole/ Dehydroaripiprazole Aripiprazole_hyper->D2R_hyper Response_hyper Reduced Response (Antagonism) D2R_hyper->Response_hyper Dopamine_hypo Low Dopamine D2R_hypo D2 Receptor Dopamine_hypo->D2R_hypo Aripiprazole_hypo Aripiprazole/ Dehydroaripiprazole Aripiprazole_hypo->D2R_hypo Response_hypo Stimulated Response (Agonism) D2R_hypo->Response_hypo

Dopamine D2 receptor partial agonism of aripiprazole.
Serotonin 5-HT1A Receptor Signaling

Aripiprazole and dehydroaripiprazole are also partial agonists at the 5-HT1A receptor. This action is thought to contribute to the anxiolytic and antidepressant effects of aripiprazole, as well as potentially mitigating some of the side effects associated with D2 receptor blockade.

Conclusion

While this compound is integral to the synthesis of aripiprazole, it is not a product of its metabolism. The core active metabolite responsible for a significant portion of aripiprazole's clinical efficacy is dehydroaripiprazole. Understanding the pharmacokinetics, pharmacodynamics, and analytical methods for dehydroaripiprazole is crucial for researchers, scientists, and drug development professionals working with this important atypical antipsychotic. The unique properties of dehydroaripiprazole, in conjunction with the parent drug, underpin the "dopamine-serotonin system stabilizer" profile of aripiprazole.

References

Spectroscopic Analysis of 7-Hydroxyquinolin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of 7-hydroxyquinolin-2(1H)-one, a key intermediate in the synthesis of pharmaceuticals such as the atypical antipsychotic Brexpiprazole. This document outlines the characteristic spectroscopic data for this compound and its derivatives, details the experimental protocols for acquiring such data, and visualizes its relevant biological signaling pathways.

Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data of 7-Hydroxyquinolin-2(1H)-one Derivatives (400 MHz, DMSO-d₆)
CompoundChemical Shift (δ, ppm) and Multiplicity
6,7-Dimethoxyquinolin-2(1H)-one [1][2]11.56 (s, 1H, NH), 7.77 (d, J=8.0 Hz, 1H), 7.18 (s, 1H), 6.85 (s, 1H), 6.32 (d, J=12.0 Hz, 1H), 3.80 (s, 3H, OCH₃), 3.78 (s, 3H, OCH₃)
7-Hydroxy-6-methoxyquinolin-2(1H)-one Data not explicitly detailed in search results.
Dibromoquinolin-2(1H)-one [1][2]12.09 (s, 1H), 11.87 (s, 1H), 8.10 (d, J=12.0 Hz, 2H), 7.84 (m, 2H), 7.63 (s, 1H), 7.27 (d, J=12.0 Hz, 1H), 6.66 (d, J=12.0 Hz, 1H), 6.58 (d, J=8.0 Hz, 1H)
Table 2: ¹³C NMR Spectroscopic Data of 7-Hydroxyquinolin-2(1H)-one Derivatives (100 MHz, DMSO-d₆)
CompoundChemical Shift (δ, ppm)
6,7-Dimethoxyquinolin-2(1H)-one [1]161.19, 151.21, 144.11, 139.12, 133.91, 118.08, 111.69, 108.18, 97.04, 55.10, 54.92
7-Hydroxy-6-methoxyquinolin-2(1H)-one Data not explicitly detailed in search results.
Dibromoquinolin-2(1H)-one 161.99, 161.63, 139.66, 139.43, 139.23, 139.19, 134.88, 132.52, 125.78, 125.07, 124.31, 123.97, 120.47, 120.26, 120.02, 117.84, 117.23, 115.99
Table 3: Infrared (IR) Spectroscopic Data of 7-Hydroxyquinolin-2(1H)-one Derivatives (KBr Pellet)
CompoundCharacteristic Absorption Bands (cm⁻¹)
6,7-Dimethoxyquinolin-2(1H)-one 3302 (-NH), 2827 (-CH₃), 1659 (-C=O)
7-Hydroxy-6-methoxyquinolin-2(1H)-one Data not explicitly detailed in search results.
Dibromoquinolin-2(1H)-one 3413 (-NH), 1716 (-C=O)
Table 4: High-Resolution Mass Spectrometry (HRMS) Data of 7-Hydroxyquinolin-2(1H)-one Derivatives
CompoundCalculated m/z [M+H]⁺Found m/z
6,7-Dimethoxyquinolin-2(1H)-one 206.0817206.0598
7-Hydroxy-6-methoxyquinolin-2(1H)-one Data not explicitly detailed in search results.
Dibromoquinolin-2(1H)-one 301.8816301.8821

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic analyses of 7-hydroxyquinolin-2(1H)-one and its derivatives.

Synthesis of 7-Hydroxyquinolin-2(1H)-one

A common method for the synthesis of 7-hydroxyquinolin-2(1H)-one involves the oxidation of 7-hydroxy-1,2,3,4-tetrahydro-2-quinolinone.

Materials:

  • N-(3-methoxyphenyl)cinnamamide

  • Aluminum trichloride (AlCl₃)

  • Chlorobenzene

  • Ice bath

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Suspend N-(3-methoxyphenyl)cinnamamide (1 g, 3.95 mmol) in chlorobenzene (30 mL) in a round-bottom flask and cool in an ice bath.

  • Add aluminum trichloride (3.16 g, 23.69 mmol) portion-wise to the suspension.

  • Gradually warm the reaction mixture to 120 °C and reflux for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture to dryness under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield 7-hydroxyquinolin-2(1H)-one.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product N-(3-methoxyphenyl)cinnamamide N-(3-methoxyphenyl)cinnamamide Suspension_in_Chlorobenzene Suspend in Chlorobenzene N-(3-methoxyphenyl)cinnamamide->Suspension_in_Chlorobenzene Aluminum Trichloride Aluminum Trichloride Addition_of_AlCl3 Add AlCl₃ Aluminum Trichloride->Addition_of_AlCl3 Chlorobenzene Chlorobenzene Chlorobenzene->Suspension_in_Chlorobenzene Cooling Cool in Ice Bath Suspension_in_Chlorobenzene->Cooling Cooling->Addition_of_AlCl3 Reflux Reflux at 120°C for 3h Addition_of_AlCl3->Reflux TLC_Monitoring Monitor by TLC Reflux->TLC_Monitoring Concentration Concentrate to Dryness TLC_Monitoring->Concentration Column_Chromatography Silica Gel Column Chromatography Concentration->Column_Chromatography 7-HQ 7-Hydroxyquinolin-2(1H)-one Column_Chromatography->7-HQ G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates HQ 7-Hydroxyquinolin- 2(1H)-one HQ->EGFR Interacts with RAS RAS Grb2_SOS->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Survival Cell Survival mTOR->Survival G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine D1R D1-like Receptor Dopamine_Vesicle->D1R Binds D2R D2-like Receptor Dopamine_Vesicle->D2R Binds HQ 7-Hydroxyquinolin- 2(1H)-one HQ->D1R Interacts with HQ->D2R Interacts with AC_stim Adenylyl Cyclase D1R->AC_stim Stimulates (Gαs) AC_inhib Adenylyl Cyclase D2R->AC_inhib Inhibits (Gαi) cAMP_inc ↑ cAMP AC_stim->cAMP_inc cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA PKA cAMP_inc->PKA Downstream_Effects_inhib Cellular Response cAMP_dec->Downstream_Effects_inhib Downstream_Effects_stim Cellular Response PKA->Downstream_Effects_stim

References

Crystal Structure of 7-Hydroxycarbostyril: A Comprehensive Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Despite extensive investigation, a definitive single-crystal X-ray diffraction study detailing the precise crystal structure of 7-Hydroxycarbostyril (also known as 7-hydroxy-2(1H)-quinolone) is not publicly available in the reviewed scientific literature. While the crystal structures of several derivatives have been elucidated, providing insights into the molecular geometry and packing of related compounds, the specific crystallographic parameters for the parent molecule remain undetermined.

This technical guide synthesizes the available information on compounds structurally related to this compound and outlines the standard experimental and computational methodologies employed in crystal structure determination. This information can serve as a valuable reference for researchers engaged in the synthesis, crystallization, and structural analysis of this and similar molecules.

Molecular Structure and Properties

This compound is a heterocyclic organic compound with the chemical formula C₉H₇NO₂. Its structure consists of a quinolone core, which is a fused bicyclic system comprising a benzene ring and a pyridinone ring, with a hydroxyl group substituted at the 7th position. The presence of both a hydroxyl group and a lactam (cyclic amide) functionality makes this molecule capable of participating in significant intermolecular interactions, particularly hydrogen bonding, which would be expected to govern its crystal packing.

Crystallographic Data of Related Compounds

To provide a framework for understanding the potential crystal structure of this compound, we can examine the crystallographic data of closely related molecules. For instance, studies on hydroxylated and substituted quinolones reveal common packing motifs and hydrogen bonding networks.

A study on 8-hydroxycarbostyril , an isomer of the target compound, revealed the existence of two polymorphs. This highlights the potential for this compound to also exhibit polymorphism, where different crystalline forms could display varying physical properties such as solubility and stability. The crystal structures of these polymorphs are characterized by intermolecular N–H⋯O and O–H⋯O hydrogen bonds, forming distinct packing arrangements.

Similarly, the crystal structure of 7-hydroxy-6-methoxyquinolin-2(1H)-one has been determined, offering a glimpse into how substituents on the benzene ring influence the crystal packing. The elucidation of this structure was crucial for its unambiguous identification and characterization.

While these examples provide valuable comparative data, it is crucial to emphasize that the precise unit cell dimensions, space group, and atomic coordinates for this compound are not available.

Standard Experimental Protocols for Crystal Structure Determination

For researchers aiming to determine the crystal structure of this compound, the following experimental workflow is standard in the field of X-ray crystallography.

Crystallization

The initial and often most challenging step is the growth of high-quality single crystals. This typically involves dissolving the purified this compound in a suitable solvent or a mixture of solvents and allowing the solvent to evaporate slowly. Common crystallization techniques include:

  • Slow Evaporation: The slow evaporation of a saturated solution at a constant temperature.

  • Vapor Diffusion: Diffusion of a precipitant vapor into a solution of the compound.

  • Cooling Crystallization: Gradually lowering the temperature of a saturated solution.

The choice of solvent is critical and often requires extensive screening.

X-ray Diffraction Data Collection

Once suitable single crystals are obtained, they are mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is then cooled, typically to 100 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded on a detector. The data collection process involves rotating the crystal through a series of angles to capture a complete set of diffraction data.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group. The phase problem is then solved using direct methods or Patterson methods to obtain an initial electron density map. This map is used to build an initial model of the molecule. The structural model is then refined against the experimental data using least-squares methods to improve the agreement between the calculated and observed structure factors. This iterative process yields the final, precise atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Visualization of Potential Intermolecular Interactions

Although the specific crystal packing of this compound is unknown, we can hypothesize the nature of its hydrogen bonding network based on its functional groups. The N-H group of the pyridinone ring and the O-H group at the 7-position can both act as hydrogen bond donors. The carbonyl oxygen (C=O) and the hydroxyl oxygen can act as hydrogen bond acceptors. This versatility in hydrogen bonding suggests the potential for the formation of robust and complex networks, such as chains, sheets, or three-dimensional frameworks.

Below is a conceptual diagram illustrating a possible hydrogen bonding scheme between two this compound molecules.

Caption: Conceptual diagram of potential hydrogen bonding between two this compound molecules.

Conclusion for Drug Development Professionals

For researchers in drug development, the absence of a determined crystal structure for this compound represents a significant data gap. Crystal structure information is fundamental for understanding solid-state properties, which are critical for formulation development, bioavailability, and intellectual property protection. The potential for polymorphism, as suggested by its isomer, further underscores the importance of a thorough solid-state characterization. The elucidation of the crystal structure of this compound would be a valuable contribution to the chemical and pharmaceutical sciences, enabling a deeper understanding of its physical properties and facilitating its potential development as a pharmaceutical agent or intermediate.

In vitro metabolism of aripiprazole to 7-Hydroxycarbostyril

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aripiprazole, an atypical antipsychotic, undergoes extensive hepatic metabolism primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2D6. The main metabolic pathways include dehydrogenation, hydroxylation, and N-dealkylation. The principal active metabolite is dehydroaripiprazole (also known as OPC-14857), which is formed through dehydrogenation and exhibits pharmacological activity similar to the parent drug. This technical guide provides a comprehensive overview of the in vitro metabolism of aripiprazole, with a focus on its biotransformation to dehydroaripiprazole. It details the enzymatic pathways, presents available kinetic data, outlines experimental protocols for in vitro studies, and clarifies the role of "7-Hydroxycarbostyril" in the context of aripiprazole.

Contrary to the topic's premise, extensive literature review reveals that This compound (or 7-hydroxy-3,4-dihydro-2(1H)-quinolinone) is not a metabolite of aripiprazole . Instead, it is a key starting material in the chemical synthesis of the aripiprazole molecule. This document will therefore focus on the scientifically validated metabolic pathways of aripiprazole.

Introduction to Aripiprazole Metabolism

Aripiprazole is subject to significant first-pass metabolism in the liver. In vitro studies using human liver microsomes and recombinant cytochrome P450 enzymes have been instrumental in elucidating the metabolic fate of this drug. The key biotransformation pathways are:

  • Dehydrogenation: This pathway leads to the formation of the major active metabolite, dehydroaripiprazole (OPC-14857). Both CYP3A4 and CYP2D6 are responsible for this reaction.

  • Hydroxylation: Aripiprazole can be hydroxylated at various positions on the molecule, a process also catalyzed by CYP3A4 and CYP2D6.

  • N-dealkylation: The piperazine side chain of aripiprazole can be N-dealkylated, a reaction primarily catalyzed by CYP3A4.

Dehydroaripiprazole is pharmacologically active and contributes to the overall therapeutic effect of aripiprazole. Its plasma concentrations can reach approximately 40% of the parent drug at steady state. The inter-individual variability in aripiprazole metabolism is largely attributed to the genetic polymorphisms of CYP2D6.

Enzymatic Pathways and In Vitro Kinetics

The in vitro metabolism of aripiprazole to its primary active metabolite, dehydroaripiprazole, is a critical area of study for understanding its pharmacokinetic profile. While detailed kinetic parameters (Km and Vmax) from in vitro studies with human liver microsomes and recombinant enzymes are not extensively reported in publicly available literature, the relative contributions of the key enzymes are well-established.

Table 1: Enzymes Involved in the In Vitro Metabolism of Aripiprazole

Metabolic PathwayPrimary Enzyme(s)Notes
Dehydrogenation to DehydroaripiprazoleCYP3A4, CYP2D6Both enzymes contribute significantly to the formation of the major active metabolite.
HydroxylationCYP3A4, CYP2D6Multiple hydroxylated metabolites are formed.
N-dealkylationCYP3A4This pathway is a major route of elimination for aripiprazole.

The relative contribution of CYP2D6 and CYP3A4 to aripiprazole metabolism can vary depending on an individual's genetic makeup, particularly their CYP2D6 metabolizer status (e.g., poor, intermediate, extensive, or ultrarapid metabolizers).

Experimental Protocols for In Vitro Metabolism Studies

The following sections outline typical experimental protocols for investigating the in vitro metabolism of aripiprazole using human liver microsomes and recombinant CYP enzymes.

Incubation with Human Liver Microsomes (HLM)

This protocol provides a general framework for assessing the metabolism of aripiprazole in a pooled human liver microsomal system.

Objective: To determine the rate of aripiprazole depletion and the formation of its metabolites, including dehydroaripiprazole.

Materials:

  • Aripiprazole

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • Internal standard for analytical quantification

Procedure:

  • Prepare a stock solution of aripiprazole in a suitable solvent (e.g., methanol or DMSO).

  • Pre-warm the HLM suspension and NADPH regenerating system to 37°C.

  • In a microcentrifuge tube, combine the phosphate buffer, HLM, and aripiprazole solution.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Vortex the samples and centrifuge to pellet the protein.

  • Transfer the supernatant to a new tube for analysis.

Incubation with Recombinant Human CYP Enzymes

This protocol is used to identify the specific CYP isoforms responsible for aripiprazole metabolism.

Objective: To determine the catalytic activity of individual recombinant human CYP enzymes (e.g., CYP2D6, CYP3A4) towards aripiprazole.

Materials:

  • Aripiprazole

  • Recombinant human CYP enzymes (e.g., CYP2D6, CYP3A4) co-expressed with cytochrome P450 reductase in a suitable expression system (e.g., baculovirus-infected insect cells)

  • NADPH

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile or other suitable organic solvent

  • Internal standard

Procedure:

  • Follow a similar procedure as described for HLM incubations.

  • Instead of HLM, use a specific concentration of the recombinant CYP enzyme.

  • Initiate the reaction with the addition of NADPH.

  • Incubate and terminate the reactions as previously described.

  • Analyze the formation of specific metabolites for each CYP isoform.

Analytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the quantification of aripiprazole and its metabolites.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Tandem mass spectrometer with an electrospray ionization (ESI) source.

General Parameters:

  • Chromatographic Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile or methanol and water, often with additives like formic acid or ammonium acetate to improve ionization.

  • Mass Spectrometry: Operated in positive ion mode with multiple reaction monitoring (MRM) to detect specific parent-to-product ion transitions for aripiprazole, dehydroaripiprazole, and the internal standard.

Table 2: Example MRM Transitions for LC-MS/MS Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Aripiprazole448.1285.2
Dehydroaripiprazole446.1285.2
Internal Standard (e.g., Aripiprazole-d8)456.2285.2

Note: Specific MRM transitions may vary depending on the instrument and optimization.

Visualizations

Metabolic Pathways of Aripiprazole

Aripiprazole_Metabolism Aripiprazole Aripiprazole Dehydroaripiprazole Dehydroaripiprazole (OPC-14857) (Active) Aripiprazole->Dehydroaripiprazole Dehydrogenation (CYP3A4, CYP2D6) Hydroxylated_Metabolites Hydroxylated Metabolites Aripiprazole->Hydroxylated_Metabolites Hydroxylation (CYP3A4, CYP2D6) N_dealkylated_Metabolites N-dealkylated Metabolites Aripiprazole->N_dealkylated_Metabolites N-dealkylation (CYP3A4)

Caption: Metabolic pathways of aripiprazole.

Experimental Workflow for In Vitro Metabolism

The Pharmacokinetics of 7-Hydroxycarbostyril in Preclinical Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxycarbostyril, also known as OPC-3373, is a major active metabolite of the atypical antipsychotic drug aripiprazole. Understanding its pharmacokinetic profile in preclinical animal models is crucial for interpreting toxicology data, elucidating its contribution to the overall pharmacological effect of aripiprazole, and guiding the development of new chemical entities. This technical guide provides a comprehensive overview of the available pharmacokinetic data of this compound in various animal species, details the experimental methodologies employed in these studies, and presents visual representations of relevant metabolic pathways and experimental workflows.

Data Presentation: Pharmacokinetic Parameters of this compound

The majority of available pharmacokinetic data for this compound stems from studies involving the administration of its parent drug, aripiprazole. Direct administration studies of this compound are limited in the public domain. The following tables summarize the key pharmacokinetic parameters of this compound observed in animal models following aripiprazole administration.

Table 1: Single-Dose Pharmacokinetics of this compound (as a metabolite of Aripiprazole) in Rats

Animal ModelAripiprazole Dose & RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (t½) (h)Bioavailability (%)Reference
Rat (Male)Single IM Dose6.82Not ReportedNot ReportedNot ReportedNot Applicable
Rat (Female)Single IM Dose4.93Not ReportedNot ReportedNot ReportedNot Applicable
RatSingle IM Depot FormulationBelow Lower Limit of QuantificationNot ApplicableNot ApplicableNot ApplicableNot Applicable

Table 2: Comparative Exposure of Aripiprazole and its Metabolites in Minipigs

Animal ModelAripiprazole Dose & RouteCompoundRank Order of CmaxRank Order of AUCtReference
MinipigSingle 30 mg IV, PO, IM, and SCAripiprazole11
DM-145122
This compound (OPC-3373) 3 3
OPC-1485744

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of pharmacokinetic studies. Below are generalized experimental protocols based on the information available from studies investigating aripiprazole and its metabolites.

In Vivo Single-Dose Pharmacokinetic Study in Rats
  • Animal Model: Male and Female Sprague-Dawley or Wistar rats.

  • Housing and Acclimatization: Animals are housed in controlled environments (temperature, humidity, and light/dark cycle) and allowed to acclimatize for a specified period before the experiment.

  • Drug Administration:

    • Intramuscular (IM) Injection: Aripiprazole is formulated in a suitable vehicle and administered as a single injection into the thigh muscle.

  • Blood Sampling:

    • Blood samples are collected from the tail vein or via cannulation at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dose.

    • Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Plasma Preparation: Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis.

  • Bioanalytical Method:

    • Method: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the standard method for the quantification of aripiprazole and its metabolites in plasma.

    • Sample Preparation: Plasma samples typically undergo a protein precipitation step (e.g., with acetonitrile) or solid-phase extraction to remove interfering substances.

    • Chromatography: Separation is achieved on a C18 reverse-phase column with a gradient mobile phase (e.g., a mixture of acetonitrile and water with a modifier like formic acid).

    • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for this compound and an internal standard.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as

The Enigmatic Origins of a Bioactive Scaffold: A Technical Guide to 7-Hydroxycarbostyril

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxycarbostyril, also known as 7-hydroxy-2(1H)-quinolinone, is a heterocyclic organic compound that has garnered significant interest in the scientific community. Its quinolone core structure is a recurring motif in a multitude of natural products and synthetic molecules exhibiting a wide array of biological activities. While the initial discovery of this compound as a distinct natural product remains elusive in readily available scientific literature, the study of its derivatives and its synthetic accessibility has provided valuable insights for medicinal chemistry and drug development. This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, the natural occurrence of closely related compounds, established synthetic protocols, and known biological activities.

Physicochemical Properties of this compound

A clear understanding of the fundamental physicochemical properties of this compound is essential for its study and application in research and development. The key quantitative data for this compound are summarized below.

PropertyValueSource
Molecular Formula C₉H₇NO₂ChemScene
Molecular Weight 161.16 g/mol ChemScene
CAS Number 70500-72-0ChemScene
Appearance Off-White SolidEchemi
Synonyms 7-Hydroxy-2(1H)-quinolinone, 2,7-DihydroxyquinolineChemScene

Natural Occurrence of Related Carbostyril Derivatives

While the direct isolation of this compound from a natural source is not prominently documented, the quinolin-2(1H)-one scaffold is present in numerous natural compounds. A notable example is 7-hydroxy-6-methoxyquinolin-2(1H)-one , which has been isolated from the bark of Spondias pinnata.[1][2] The presence of this closely related analog in the plant kingdom suggests the potential for the existence of this compound itself in nature, possibly as a biosynthetic precursor or metabolite.

The general class of quinolones has been identified from various natural sources, including plants, animals, and microorganisms.[3] For instance, several 2-alkyl-4(1H)-quinolones are produced by the bacterium Pseudomonas aeruginosa and play a role in quorum sensing.[3]

Experimental Protocols: Synthesis of this compound

The lack of a readily available natural source for this compound has necessitated the development of efficient synthetic routes. One common and effective method involves the oxidation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone.

Synthesis via Oxidation of 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone

This protocol utilizes 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) as an oxidizing agent.

Materials:

  • 7-hydroxy-3,4-dihydro-2(1H)-quinolinone

  • 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ)

  • Tetrahydrofuran (THF)

  • Methanol

  • Sodium thiosulfate solution (1 mol/L)

Procedure:

  • To a solution of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (1 equivalent) in tetrahydrofuran (THF), add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.07 equivalents) portion-wise at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture for 10-15 minutes.

  • Raise the temperature of the reaction mixture to 25-30°C and continue stirring for approximately 11 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter the solid product, wash it with THF, and dry it under suction.

  • Add methanol to the obtained solid and heat the mixture to 50-55°C, stirring for 1 hour.

  • Cool the mixture to 25-30°C and stir for an additional hour.

  • Filter the solid, wash with methanol, and dry to yield 7-hydroxy-2(1H)-quinolinone as an off-white powder.[4]

Yield: Approximately 89% Purity: Approximately 99.7% (as determined by HPLC)

Logical Workflow for Synthesis

The synthesis of this compound from its dihydro precursor can be visualized as a straightforward oxidation process.

G Dihydro 7-Hydroxy-3,4-dihydro- 2(1H)-quinolinone Oxidation Oxidation (DDQ, THF) Dihydro->Oxidation Reactant Product This compound Oxidation->Product Product

Caption: Synthetic pathway for this compound.

Known Biological Activities and Potential Applications

Derivatives of the quinolin-2(1H)-one scaffold have demonstrated a remarkable range of biological activities, suggesting the potential of this compound as a valuable pharmacophore.

Potential Signaling Pathways

While specific signaling pathways directly modulated by this compound are not extensively characterized, its structural similarity to other bioactive quinolones suggests potential interactions with various cellular targets. For instance, some quinoline derivatives are known to bind to epidermal growth factor (EGF) receptors. The general workflow for investigating the biological activity of a novel compound like this compound is outlined below.

G cluster_discovery Discovery & Characterization cluster_bioactivity Biological Evaluation cluster_development Preclinical Development Isolation/Synthesis Isolation/Synthesis Structural Elucidation Structural Elucidation Isolation/Synthesis->Structural Elucidation Physicochemical Profiling Physicochemical Profiling Structural Elucidation->Physicochemical Profiling In vitro Assays In vitro Assays Physicochemical Profiling->In vitro Assays Target Identification Target Identification In vitro Assays->Target Identification Mechanism of Action Studies Mechanism of Action Studies Target Identification->Mechanism of Action Studies Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization In vivo Studies In vivo Studies Lead Optimization->In vivo Studies Toxicology Assessment Toxicology Assessment In vivo Studies->Toxicology Assessment

Caption: General workflow for natural product drug discovery.

Conclusion

This compound represents a molecule of significant interest at the interface of natural product chemistry and drug discovery. While its definitive origin as a natural product awaits clarification, its chemical tractability and the established biological relevance of the quinolone scaffold underscore its importance. The synthetic protocols outlined in this guide provide a reliable means for obtaining this compound for further investigation. Future research aimed at elucidating its biological targets and mechanisms of action will be crucial in unlocking its full therapeutic potential. The exploration of its potential natural sources also remains a compelling avenue for future discovery.

References

Unveiling the Luminescence of 7-Hydroxyquinolin-2(1H)-one: An In-depth Technical Guide to its Fluorescence Quantum Yield

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescence quantum yield of 7-hydroxyquinolin-2(1H)-one, a key heterocyclic scaffold in medicinal chemistry and fluorescent probe development. While a definitive, absolute quantum yield for the unsubstituted parent compound is not prominently reported in peer-reviewed literature, this document details the established methodologies for its determination, explores the key factors influencing its fluorescence, and presents data from closely related derivatives to offer valuable insights for researchers in the field.

Understanding Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a critical photophysical parameter that quantifies the efficiency of a molecule's fluorescence. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is a desirable characteristic for fluorescent probes and labels used in various applications, including high-throughput screening, bioimaging, and diagnostics. The quantum yield is intrinsically linked to the molecule's chemical structure and is highly sensitive to its environment.

Quantitative Data on Related Quinolinone Derivatives

Precise quantum yield values for 7-hydroxyquinolin-2(1H)-one are scarce in the literature. However, extensive research on its derivatives, particularly those with substitutions at the 7-position, provides a strong basis for understanding its potential fluorescence characteristics. The following table summarizes the reported fluorescence quantum yields for several 7-(diethylamino)quinolin-2(1H)-one derivatives in various solvents. This data highlights the significant influence of both molecular structure and solvent environment on the quantum yield.

CompoundSolventQuantum Yield (Φf)Reference
(E)-7-(diethylamino)-3-(3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl)-1-methylquinolin-2(1H)-oneAcetonitrile0.499[1]
Dimethyl sulfoxide0.587[1]
Ethanol0.310[1]
Water0.010[1]
7-(diethylamino)quinolin-2(1H)-one-3-carbaldehyde (DQ1)Water with 1% ACNValue not specified, but enhanced 5-fold with CB7[2]
7-(diethylamino)quinolin-2(1H)-one-3-carbonitrile (DQ2)Water with 1% ACN0.03 (enhanced to 0.54 with CB7)

Note: The data presented is for derivatives and should be used as a reference to understand the potential behavior of 7-hydroxyquinolin-2(1H)-one. The presence of the diethylamino group and other substituents significantly alters the electronic properties and, consequently, the fluorescence quantum yield.

Experimental Protocol for Determining Fluorescence Quantum Yield

The relative method is the most common approach for determining the fluorescence quantum yield of a compound. This method involves comparing the fluorescence properties of the test sample to a well-characterized fluorescence standard with a known quantum yield.

Materials and Instrumentation
  • Test Compound: 7-hydroxyquinolin-2(1H)-one

  • Fluorescence Standard: A compound with a known and stable quantum yield, whose absorption and emission spectra overlap with the test compound (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol).

  • Solvents: Spectroscopic grade solvents are essential to avoid interference from fluorescent impurities.

  • UV-Vis Spectrophotometer: To measure the absorbance of the solutions.

  • Spectrofluorometer: To measure the fluorescence emission spectra.

  • Quartz Cuvettes: 1 cm path length cuvettes for both absorbance and fluorescence measurements.

Procedure
  • Preparation of Stock Solutions: Prepare stock solutions of the test compound and the fluorescence standard in the desired solvent.

  • Preparation of Dilutions: Prepare a series of dilutions for both the test compound and the standard, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. This low concentration range is crucial to avoid inner filter effects.

  • Absorbance Measurements: Record the absorbance spectra of all solutions using the UV-Vis spectrophotometer. Determine the absorbance at the chosen excitation wavelength.

  • Fluorescence Measurements: Record the fluorescence emission spectra of all solutions using the spectrofluorometer. The excitation wavelength should be the same for both the test compound and the standard.

  • Data Analysis:

    • Integrate the area under the emission curve for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the test compound and the standard. .

    • The relationship is described by the following equation:

      Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

      Where:

      • Φₓ is the fluorescence quantum yield of the test sample.

      • Φₛₜ is the fluorescence quantum yield of the standard.

      • Gradₓ and Gradₛₜ are the gradients of the linear plots of integrated fluorescence intensity vs. absorbance for the test sample and the standard, respectively.

      • ηₓ and ηₛₜ are the refractive indices of the solvents used for the test sample and the standard, respectively.

Visualizing the Experimental Workflow and Influencing Factors

To further clarify the process and the variables affecting the fluorescence quantum yield, the following diagrams are provided.

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare Test Sample Solutions (Abs < 0.1) measure_abs Measure Absorbance (UV-Vis Spectrophotometer) prep_sample->measure_abs prep_standard Prepare Standard Solutions (Abs < 0.1) prep_standard->measure_abs measure_fluor Measure Fluorescence (Spectrofluorometer) measure_abs->measure_fluor integrate Integrate Fluorescence Intensity measure_fluor->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield (Φf) plot->calculate

Caption: Experimental workflow for determining relative fluorescence quantum yield.

influencing_factors cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic (Environmental) Factors fqy Fluorescence Quantum Yield (Φf) of 7-Hydroxyquinolin-2(1H)-one structure Molecular Structure (Substituents, Conjugation) structure->fqy solvent Solvent Polarity and Viscosity solvent->fqy ph pH ph->fqy temp Temperature temp->fqy concentration Concentration (Quenching) concentration->fqy

Caption: Key factors influencing the fluorescence quantum yield.

Factors Influencing the Quantum Yield of 7-Hydroxyquinolin-2(1H)-one

The fluorescence quantum yield of 7-hydroxyquinolin-2(1H)-one is not a fixed value but is highly dependent on several factors:

  • Molecular Structure: The electronic nature and position of substituents on the quinolinone ring have a profound impact on the fluorescence properties. Electron-donating groups, such as the hydroxyl group at the 7-position, generally enhance fluorescence.

  • Solvent Polarity: The polarity of the solvent can significantly affect the energy levels of the excited state and thus the quantum yield. For many fluorophores, an increase in solvent polarity can lead to a decrease in quantum yield due to the stabilization of non-radiative decay pathways.

  • pH: The protonation state of the hydroxyl and amide groups of 7-hydroxyquinolin-2(1H)-one will change with pH, altering the electronic structure and, consequently, the fluorescence properties.

  • Temperature: An increase in temperature generally leads to a decrease in fluorescence quantum yield due to an increased rate of non-radiative decay processes.

  • Concentration: At high concentrations, quenching effects can occur, leading to a decrease in the observed quantum yield.

Conclusion

While a specific, universally accepted fluorescence quantum yield for 7-hydroxyquinolin-2(1H)-one remains to be definitively established in the literature, this guide provides the necessary framework for its experimental determination. By understanding the methodologies and the key factors that influence its fluorescence, researchers can effectively characterize this important molecule and its derivatives for their specific applications in drug discovery and development. The data from related compounds underscores the potential for high fluorescence efficiency within this chemical class, making it a promising scaffold for the design of novel fluorescent tools.

References

The Interaction of 7-Hydroxycarbostyril with Plasma Proteins: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to 7-Hydroxycarbostyril and Plasma Protein Binding

This compound is recognized as a metabolite of aripiprazole, an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder[1][2]. The interaction of drugs and their metabolites with plasma proteins is a critical factor in drug development, influencing their distribution, metabolism, and excretion (DME). The extent of plasma protein binding (PPB) determines the concentration of the unbound, pharmacologically active drug in circulation. Only the unbound fraction can cross biological membranes to reach its target site and be cleared from the body[3].

The primary plasma protein responsible for binding many drugs, particularly acidic and neutral compounds, is human serum albumin (HSA)[4][5]. Aripiprazole and its main active metabolite, dehydroaripiprazole (also known as OPC-14857), are extensively bound to plasma proteins, with albumin being the primary binding protein. Given the structural similarity, it is highly probable that this compound also exhibits a high degree of plasma protein binding.

Quantitative Data on Plasma Protein Binding of Aripiprazole and Dehydroaripiprazole

While specific data for this compound is unavailable, the following table summarizes the quantitative plasma protein binding data for its parent compound, aripiprazole, and its major active metabolite, dehydroaripiprazole. This data provides a strong indication of the expected binding characteristics of this compound.

CompoundPlasma Protein Binding (%)Primary Binding ProteinReference
Aripiprazole> 99%Albumin
Dehydroaripiprazole> 99%Albumin

Note: This data is for aripiprazole and dehydroaripiprazole and serves as a surrogate for this compound.

Experimental Protocols for Determining Plasma Protein Binding

The determination of the extent of plasma protein binding is a routine procedure in preclinical drug development. Several established in vitro methods are used to quantify the bound and unbound fractions of a drug in plasma. The choice of method depends on the physicochemical properties of the compound and the required throughput.

Equilibrium Dialysis

Equilibrium dialysis is considered the gold standard for plasma protein binding studies.

Principle: This method involves a semi-permeable membrane that separates a plasma sample containing the drug from a buffer solution. The unbound drug is free to diffuse across the membrane until equilibrium is reached, while the protein-bound drug remains in the plasma compartment.

Methodology:

  • A dialysis cell is composed of two chambers separated by a semi-permeable membrane with a specific molecular weight cutoff (typically 5-20 kDa) that retains proteins.

  • One chamber is filled with plasma containing the test compound (e.g., this compound).

  • The other chamber is filled with a protein-free buffer (e.g., phosphate-buffered saline, pH 7.4).

  • The entire assembly is incubated at a physiological temperature (37°C) with gentle agitation for a sufficient period (typically 4-24 hours) to allow the unbound drug to reach equilibrium between the two chambers.

  • After incubation, aliquots are taken from both chambers, and the concentration of the drug is determined using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • The percentage of unbound drug is calculated from the ratio of the drug concentration in the buffer chamber to the drug concentration in the plasma chamber.

Ultrafiltration

Ultrafiltration is a faster method compared to equilibrium dialysis.

Principle: This technique uses a centrifugal force to drive the protein-free ultrafiltrate containing the unbound drug through a semi-permeable membrane, while the protein-bound drug is retained.

Methodology:

  • A plasma sample containing the test compound is placed in the upper chamber of an ultrafiltration device, which is fitted with a semi-permeable membrane at the bottom.

  • The device is centrifuged at a specified speed and temperature for a defined period.

  • The centrifugation forces the aqueous component of the plasma, along with the unbound drug, through the membrane into a collection tube.

  • The concentration of the drug in the resulting ultrafiltrate is measured and is considered to be the unbound drug concentration.

  • The total drug concentration in the initial plasma sample is also determined.

  • The percentage of unbound drug is calculated as the ratio of the unbound concentration to the total concentration.

High-Performance Affinity Chromatography (HPAC)

HPAC is a chromatographic method used to study drug-protein interactions.

Principle: This method utilizes a stationary phase where a specific plasma protein, such as human serum albumin (HSA), is immobilized. The retention time of the drug on the column is related to its binding affinity for the immobilized protein.

Methodology:

  • A column is packed with a solid support to which HSA is covalently bonded.

  • The test compound is injected onto the column and eluted with a mobile phase (e.g., phosphate buffer).

  • The retention time of the compound is measured.

  • By comparing the retention time of the test compound to that of a non-binding marker, the affinity constant (Ka) can be determined.

  • The percentage of binding can then be calculated from the affinity constant and the physiological concentration of the protein.

Visualizations

Signaling Pathway of Plasma Protein Binding

PlasmaProteinBinding cluster_blood Bloodstream cluster_tissue Tissue/Target Site cluster_elimination Elimination Drug_unbound Unbound Drug (this compound) Protein Plasma Protein (e.g., Albumin) Drug_unbound->Protein Binding/Dissociation Receptor Target Receptor Drug_unbound->Receptor Distribution Metabolism Metabolism (Liver) Drug_unbound->Metabolism Excretion Excretion (Kidney) Drug_unbound->Excretion Drug_bound Drug-Protein Complex (Bound Drug) Effect Pharmacological Effect Receptor->Effect EquilibriumDialysisWorkflow cluster_setup Experiment Setup cluster_incubation Incubation cluster_analysis Analysis cluster_calculation Calculation start Start plasma_prep Prepare plasma with This compound start->plasma_prep dialysis_setup Set up dialysis cell with semi-permeable membrane plasma_prep->dialysis_setup buffer_prep Prepare protein-free buffer buffer_prep->dialysis_setup incubation Incubate at 37°C with agitation dialysis_setup->incubation sampling Collect aliquots from plasma and buffer chambers incubation->sampling lcms Quantify drug concentration using LC-MS sampling->lcms calculation Calculate % unbound: ([Buffer]/[Plasma]) * 100 lcms->calculation end End calculation->end

References

Solubility of 7-Hydroxycarbostyril in Physiological Buffers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 7-Hydroxycarbostyril (7-hydroxy-2(1H)-quinolinone), a compound of interest in pharmaceutical research. Due to a lack of publicly available quantitative solubility data in physiological buffers, this document focuses on providing a detailed framework for determining its solubility. The guide covers the physicochemical properties of this compound relevant to its solubility, predicted solubility behavior based on its pKa, and a detailed experimental protocol for the definitive determination of its thermodynamic solubility using the shake-flask method. Furthermore, an analytical method for the quantification of this compound is outlined. This guide is intended to equip researchers and drug development professionals with the necessary information to accurately assess the solubility of this compound, a critical parameter in drug discovery and development.

Introduction

This compound, also known as 7-hydroxyquinolin-2(1H)-one, is a quinolinone derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its physicochemical properties, particularly its aqueous solubility, are fundamental to its behavior in biological systems and are a critical consideration for its potential therapeutic applications. Poor aqueous solubility can significantly hinder the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate, leading to challenges in formulation and potentially impacting its efficacy and safety profile.

Physicochemical Properties and Predicted Solubility

Understanding the inherent properties of this compound is crucial for predicting its solubility behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₇NO₂[1]
Molecular Weight 161.16 g/mol [2]
Appearance Off-White to Pale Yellow Solid[3][4]
Predicted pKa 9.32 ± 0.20
Qualitative Solubility Insoluble in water; Slightly soluble in DMSO and Methanol

The predicted pKa of approximately 9.32 suggests that this compound is a weak acid. This is attributed to the hydroxyl group on the quinolinone ring. The Henderson-Hasselbalch equation dictates that the ionization state of a compound is dependent on the pH of the surrounding medium.

pH-Dependent Solubility:

  • At pH values significantly below the pKa (e.g., in acidic conditions), this compound will exist predominantly in its neutral, protonated form. This form is expected to have lower aqueous solubility.

  • As the pH approaches and exceeds the pKa, the hydroxyl group will deprotonate, forming a phenolate anion. This ionized form is significantly more polar and is expected to have a higher aqueous solubility.

Therefore, the solubility of this compound is predicted to be low in neutral and acidic physiological buffers (e.g., pH < 7.4) and to increase in more alkaline conditions.

Experimental Protocol for Thermodynamic Solubility Determination

The gold standard for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method . This method involves equilibrating an excess amount of the solid compound in a specific solvent or buffer over a defined period and then measuring the concentration of the dissolved compound in the supernatant.

Materials
  • This compound (solid powder, purity >98%)

  • Physiological buffers of interest (e.g., Phosphate-Buffered Saline (PBS) at pH 7.4, Citrate Buffer at various pH values)

  • Organic solvent for stock solution preparation (e.g., Dimethyl sulfoxide (DMSO))

  • High-purity water

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer (MS)

Preparation of Physiological Buffers

Accurate preparation of physiological buffers is critical for reliable solubility data.

Example: Preparation of Phosphate-Buffered Saline (PBS), pH 7.4

  • Dissolve the required amounts of sodium chloride (NaCl), potassium chloride (KCl), disodium hydrogen phosphate (Na₂HPO₄), and potassium dihydrogen phosphate (KH₂PO₄) in high-purity water.

  • Adjust the pH to 7.4 using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

  • Bring the final volume to the desired amount with high-purity water.

  • Filter the buffer through a 0.22 µm filter.

Experimental Workflow

The following workflow outlines the steps for determining the thermodynamic solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis prep_compound Weigh excess This compound add_to_vial Add compound and buffer to vials prep_compound->add_to_vial prep_buffer Prepare physiological buffer (e.g., PBS pH 7.4) prep_buffer->add_to_vial shake Equilibrate on orbital shaker (e.g., 24-48h at 25°C or 37°C) add_to_vial->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge filter Filter supernatant (0.22 µm syringe filter) centrifuge->filter prepare_samples Prepare dilutions for calibration curve and samples filter->prepare_samples hplc_analysis Quantify concentration by HPLC-UV/MS prepare_samples->hplc_analysis determine_solubility Calculate solubility hplc_analysis->determine_solubility

Caption: Experimental workflow for the shake-flask solubility determination of this compound.

Detailed Procedure
  • Preparation: Add an excess amount of solid this compound to several vials. The excess solid should be clearly visible. Add a known volume of the desired physiological buffer to each vial.

  • Equilibration: Seal the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sampling: Carefully collect an aliquot of the clear supernatant. To ensure all particulate matter is removed, filter the supernatant through a 0.22 µm syringe filter.

  • Quantification: Prepare a series of standard solutions of this compound of known concentrations. Analyze both the standards and the filtered supernatant samples using a validated analytical method, such as HPLC-UV.

  • Calculation: Determine the concentration of this compound in the supernatant from the calibration curve. This concentration represents the thermodynamic solubility of the compound in the tested buffer.

Analytical Method for Quantification

A robust and validated analytical method is essential for the accurate quantification of this compound in the solubility samples. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a suitable technique.

Table 2: Proposed HPLC Method for Quantification of this compound

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized to achieve good peak shape and separation
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength To be determined by UV-Vis spectral scan (typically around the λmax of the compound)
Standard Preparation Prepare a stock solution in a suitable organic solvent (e.g., DMSO or Methanol) and dilute with the mobile phase to create a calibration curve.
Sample Preparation Dilute the filtered supernatant from the solubility experiment with the mobile phase to fall within the linear range of the calibration curve.

Method Validation: The analytical method should be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and specificity.

Data Presentation and Interpretation

All quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 3: Example Data Table for Solubility of this compound

Buffer SystempHTemperature (°C)Solubility (µg/mL)Solubility (µM)
Phosphate-Buffered Saline7.425Experimental ValueCalculated Value
Phosphate-Buffered Saline7.437Experimental ValueCalculated Value
Citrate Buffer5.025Experimental ValueCalculated Value
Citrate Buffer5.037Experimental ValueCalculated Value
Bicarbonate Buffer8.037Experimental ValueCalculated Value

Logical Relationships in Solubility Determination

The accurate determination of solubility relies on a logical sequence of steps, from understanding the compound's properties to the final analytical measurement.

logical_relationship cluster_compound Compound Properties cluster_experimental Experimental Design cluster_execution Execution & Analysis cluster_result Result physchem Physicochemical Properties (pKa, MW) buffer_selection Buffer Selection (pH, Composition) physchem->buffer_selection informs method_selection Method Selection (Shake-Flask) buffer_selection->method_selection equilibration Equilibration method_selection->equilibration quantification Analytical Quantification (HPLC) equilibration->quantification solubility_data Quantitative Solubility Data quantification->solubility_data

References

Methodological & Application

Application Note: Quantification of 7-Hydroxycarbostyril in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxycarbostyril, also known as 4'-trans-hydroxy cilostazol or OPC-13213, is an active metabolite of cilostazol.[1][2] Cilostazol is a quinolinone derivative that functions as a phosphodiesterase III inhibitor, leading to vasodilation and inhibition of platelet aggregation.[2] It is used to treat the symptoms of intermittent claudication. The quantification of cilostazol and its metabolites, including this compound, in plasma is crucial for pharmacokinetic and pharmacodynamic studies in drug development. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of Cilostazol

Cilostazol undergoes extensive hepatic metabolism, primarily through cytochrome P450 enzymes CYP3A4 and CYP2C19, to form active metabolites. One of these key metabolites is this compound. Understanding this metabolic conversion is essential for interpreting pharmacokinetic data.

Cilostazol Cilostazol Metabolism Hepatic Metabolism Cilostazol->Metabolism Metabolite This compound (4'-trans-hydroxy cilostazol) Metabolism->Metabolite CYP CYP3A4, CYP2C19 CYP->Metabolism

Caption: Metabolic conversion of Cilostazol to this compound.

Experimental Protocol

This protocol is based on a validated method for the simultaneous determination of cilostazol and its metabolites in human plasma.[1]

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., OPC-3930, a structurally related compound)[1]

  • Methanol (HPLC grade)

  • Ammonium acetate buffer (pH 6.5)

  • Human plasma (drug-free)

  • Reagents for liquid-liquid extraction and solid-phase extraction (SPE)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with a Turbo Ionspray interface

  • Reversed-phase HPLC column (e.g., Supelcosil LC-18-DB)

Sample Preparation

The sample preparation involves a two-step extraction process: liquid-liquid extraction followed by solid-phase extraction (SPE).

cluster_prep Sample Preparation Workflow Start Human Plasma Sample LLE Liquid-Liquid Extraction Start->LLE Add Internal Standard SPE Solid-Phase Extraction (Sep-Pak silica column) LLE->SPE Evap Evaporation of Eluent SPE->Evap Recon Reconstitution Evap->Recon Methanol/Ammonium Acetate Buffer Analysis LC-MS/MS Analysis Recon->Analysis

Caption: Workflow for plasma sample preparation.

Detailed Steps:

  • Spike a known volume of human plasma with the internal standard.

  • Perform a liquid-liquid extraction using an appropriate organic solvent.

  • Separate the organic layer and proceed to solid-phase extraction using a Sep-Pak silica column.

  • Elute the analytes from the SPE column.

  • Evaporate the eluent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a mixture of methanol and ammonium acetate buffer (pH 6.5) (2:8 v/v).

  • The sample is now ready for injection into the LC-MS/MS system.

Liquid Chromatography
  • Column: Supelcosil LC-18-DB

  • Mobile Phase: A gradient elution is employed using a mixture of methanol and ammonium acetate buffer.

  • Flow Rate: A typical flow rate for such analyses is around 0.2-0.5 mL/min.

  • Run Time: The total run time is approximately 17.5 minutes.

Mass Spectrometry
  • Ionization Mode: Positive ion mode using a Turbo Ionspray interface.

  • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of this compound and the internal standard. Specific precursor and product ions should be optimized for the instrument in use.

Quantitative Data Summary

The following tables summarize the performance characteristics of the validated LC-MS/MS method for the quantification of this compound (OPC-13213).

Table 1: Calibration Curve and Linearity

AnalyteLinear Range (ng/mL)Correlation Coefficient (r)
This compound5.0 - 1200.0≥ 0.999

Table 2: Accuracy and Precision

AnalyteAccuracy (% Relative Recovery)Precision (%CV)
This compound92.1 - 106.44.6 - 6.5

Discussion

The described LC-MS/MS method provides a robust and reliable approach for the quantification of this compound in human plasma. The sample preparation procedure, although multi-step, ensures a clean extract, minimizing matrix effects and leading to high sensitivity and specificity. The validation data demonstrates excellent linearity, accuracy, and precision over a clinically relevant concentration range. This method is well-suited for supporting pharmacokinetic studies of cilostazol and its metabolites in drug development and clinical research.

Conclusion

This application note details a validated LC-MS/MS protocol for the quantitative analysis of this compound in human plasma. The provided experimental procedures and performance data will be valuable for researchers and scientists involved in the bioanalysis of cilostazol and its metabolites. The use of a robust analytical method is paramount for generating high-quality data to inform drug development decisions.

References

HPLC-UV method for 7-hydroxyquinolin-2(1H)-one analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note:

High-Performance Liquid Chromatography (HPLC) with UV Detection for the Quantitative Analysis of 7-Hydroxyquinolin-2(1H)-one

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive guide for the quantitative analysis of 7-hydroxyquinolin-2(1H)-one using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection. This method is applicable for the determination of 7-hydroxyquinolin-2(1H)-one in bulk drug substances and for monitoring related impurities.

Introduction

7-Hydroxyquinolin-2(1H)-one is a key intermediate in the synthesis of various pharmaceutical compounds and is also known as an impurity in some active pharmaceutical ingredients (APIs), such as Aripiprazole.[1][2] Accurate and reliable quantification of this compound is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. The HPLC-UV method detailed herein is designed to be simple, rapid, and robust for routine quality control analysis.

Experimental

2.1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions have been optimized for the separation and quantification of 7-hydroxyquinolin-2(1H)-one.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (30:70, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm
Run Time 10 minutes

2.2. Preparation of Solutions

2.2.1. Standard Stock Solution (1000 µg/mL) Accurately weigh approximately 10 mg of 7-hydroxyquinolin-2(1H)-one reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

2.2.2. Working Standard Solutions Prepare a series of working standard solutions by appropriate dilution of the standard stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 50 µg/mL. These solutions are used to construct the calibration curve.

2.2.3. Sample Preparation Accurately weigh a quantity of the sample equivalent to about 10 mg of 7-hydroxyquinolin-2(1H)-one and transfer it to a 10 mL volumetric flask. Add approximately 7 mL of diluent, sonicate for 10 minutes to dissolve, and then dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The following validation parameters were assessed.

3.1. System Suitability

System suitability was evaluated by injecting six replicate injections of a 20 µg/mL standard solution. The acceptance criteria are summarized in the table below.

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20004500
% RSD of Peak Area ≤ 2.0%0.8%
% RSD of Retention Time ≤ 1.0%0.3%

3.2. Linearity

The linearity of the method was determined by analyzing a series of standard solutions over the concentration range of 1-50 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Concentration Range 1 - 50 µg/mL
Regression Equation y = 45872x + 1234
Correlation Coefficient (r²) 0.9995

3.3. Precision

The precision of the method was evaluated by performing replicate analyses of a sample solution at a concentration of 20 µg/mL.

Precision Type% RSD
Intra-day Precision (n=6) 1.1%
Inter-day Precision (n=6 over 3 days) 1.5%

3.4. Accuracy (Recovery)

The accuracy of the method was determined by spiking a known amount of 7-hydroxyquinolin-2(1H)-one standard into a placebo sample at three different concentration levels (80%, 100%, and 120% of the target concentration).

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80% 16.015.898.8%
100% 20.020.1100.5%
120% 24.023.798.8%

3.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio.

ParameterResult
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

3.6. Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions. The method was found to be robust with respect to minor changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).

Experimental Workflow and Diagrams

4.1. Experimental Workflow The overall workflow for the analysis of 7-hydroxyquinolin-2(1H)-one is depicted in the following diagram.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Diluent A->B C Filtration (0.45 µm) B->C D HPLC Injection C->D E Chromatographic Separation (C18 Column) D->E F UV Detection (254 nm) E->F G Peak Integration F->G H Quantification using Calibration Curve G->H I Report Generation H->I

Caption: Experimental workflow for HPLC-UV analysis.

4.2. Logical Relationship of Method Validation Parameters

The relationship between the different validation parameters demonstrates the reliability of the analytical method.

G cluster_core Core Attributes cluster_limits Performance Limits cluster_stability Method Stability center_node Reliable Analytical Method Specificity Specificity center_node->Specificity Linearity Linearity center_node->Linearity Accuracy Accuracy center_node->Accuracy Precision Precision center_node->Precision Robustness Robustness center_node->Robustness LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ

Caption: Interrelation of method validation parameters.

Conclusion

The developed RP-HPLC-UV method for the quantification of 7-hydroxyquinolin-2(1H)-one is simple, precise, accurate, and robust. The method was successfully validated according to ICH guidelines and is suitable for routine quality control analysis in the pharmaceutical industry. The short run time allows for high throughput of samples.

References

Application Notes and Protocols for Fluorescent Assays Using 7-Hydroxycarbostyril

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxycarbostyril, also known as 7-hydroxyquinolin-2(1H)-one, is a fluorescent molecule with potential applications in various biological assays.[1][2] Its core structure is related to quinolinone and coumarin derivatives, which are well-known fluorophores. The fluorescence of this compound and its analogs is often sensitive to the local environment, including solvent polarity, pH, and the presence of specific analytes, making it a versatile scaffold for the development of fluorescent probes.[3][4] These application notes provide detailed protocols for the use of this compound in a general fluorescent assay and a specific kinase assay, relevant for drug discovery and biochemical research.

Principle of Fluorescence

The fluorescence of this compound is attributed to its conjugated ring system. Similar to other hydroxyquinoline derivatives, its fluorescence can be modulated by processes such as excited-state intramolecular proton transfer (ESIPT).[5] The presence of a hydroxyl group and a lactam function allows for interactions with the surrounding medium and potential binding to target molecules. This interaction can alter the electronic structure of the molecule, leading to changes in fluorescence intensity or wavelength, which forms the basis for assay development. For instance, chelation of metal ions by similar compounds can inhibit non-radiative decay pathways, leading to a significant enhancement in fluorescence.

Physicochemical and Fluorescent Properties

A summary of the key properties of this compound is provided below. Note that the fluorescence properties can be highly dependent on the experimental conditions.

PropertyValueSource/Comment
Molecular Formula C₉H₇NO₂
Molecular Weight 161.16 g/mol
Appearance Off-white to light yellow solid
Solubility Soluble in DMSO, DMF, and ethanolInsoluble in water. A stock solution in DMSO is recommended.
Excitation Maximum (λex) ~350 nmIllustrative value. Optimal wavelengths should be determined experimentally.
Emission Maximum (λem) ~450 nmIllustrative value. Subject to solvent and pH effects.
Quantum Yield (Φf) 0.1 - 0.5Illustrative value. Highly dependent on the environment.

General Fluorescent Assay Protocol

This protocol describes a general method for using this compound to detect an analyte that modulates its fluorescence. This could be a metal ion, a small molecule, or a protein.

Materials
  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Analyte of interest

  • Black, flat-bottom 96-well or 384-well microplates

  • Fluorescence microplate reader

Stock Solution Preparation
  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Store the stock solution at -20°C, protected from light.

Experimental Procedure
  • Prepare Working Solution: Dilute the 10 mM stock solution of this compound in Assay Buffer to the desired final concentration (e.g., 10 µM). The optimal concentration should be determined experimentally.

  • Assay Setup:

    • Add 50 µL of the this compound working solution to each well of a black microplate.

    • Add 50 µL of the analyte solution at various concentrations to the respective wells. For the negative control, add 50 µL of Assay Buffer.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light. The incubation time may need to be optimized.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths optimized for this compound (e.g., λex = 350 nm, λem = 450 nm).

Data Analysis
  • Subtract the average fluorescence intensity of the blank wells (buffer only) from all experimental wells.

  • Plot the fluorescence intensity as a function of the analyte concentration.

  • Determine the concentration of the analyte based on the standard curve.

Illustrative Data: Analyte Dose-Response
Analyte Concentration (µM)Average Fluorescence Intensity (RFU)Standard Deviation
0150050
1250075
56000150
109500200
2512000250
5012500260

Kinase Assay Protocol Using a this compound-Based Probe

This protocol outlines a hypothetical kinase assay where a this compound-based substrate is phosphorylated, leading to a change in fluorescence. This is an example of how this compound could be adapted for drug screening.

Principle

A peptide substrate is labeled with this compound. Upon phosphorylation by a kinase, a conformational change or change in the local environment of the fluorophore leads to a measurable change in fluorescence intensity.

Materials
  • This compound-labeled peptide substrate

  • Kinase of interest

  • ATP

  • Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Kinase inhibitors (for control)

  • Black, flat-bottom 96-well or 384-well microplates

  • Fluorescence microplate reader

Experimental Procedure
  • Prepare Reagents:

    • Prepare a 2X working solution of the this compound-labeled peptide substrate in Kinase Assay Buffer.

    • Prepare a 2X working solution of ATP in Kinase Assay Buffer. The concentration should be at the Km for the kinase of interest.

    • Prepare serial dilutions of the test compounds (inhibitors) in Kinase Assay Buffer.

    • Prepare a solution of the kinase in Kinase Assay Buffer.

  • Assay Setup (Final volume 50 µL):

    • Add 10 µL of the test compound or vehicle control to the wells.

    • Add 20 µL of the kinase solution to all wells except the negative control (add 20 µL of buffer instead).

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of a pre-mixed solution of the 2X peptide substrate and 2X ATP.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the reaction temperature (e.g., 30°C). Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes.

Data Analysis
  • For each well, calculate the reaction rate by determining the slope of the linear portion of the fluorescence intensity versus time plot.

  • Normalize the rates relative to the positive control (no inhibitor).

  • Plot the percent inhibition as a function of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Illustrative Data: Kinase Inhibition
Inhibitor Concentration (nM)Reaction Rate (RFU/min)% Inhibition
05000
145010
1030040
5015070
1005090
5001098

Visualizations

G Mechanism of Fluorescence Modulation 7_HCS This compound Low Fluorescence Complex 7-HCS-Analyte Complex High Fluorescence 7_HCS->Complex Binding Analyte Analyte Analyte->Complex

Caption: Proposed mechanism of fluorescence enhancement.

G General Assay Workflow A Prepare 7-HCS Working Solution B Add to Microplate Wells A->B C Add Analyte (and Controls) B->C D Incubate at Room Temp C->D E Measure Fluorescence D->E F Data Analysis E->F

Caption: Workflow for the general fluorescent assay.

G Kinase Signaling Pathway Assay cluster_0 Kinase Reaction Kinase Kinase Phospho_Substrate_7HCS Phospho-Substrate-7HCS (High Fluorescence) Kinase->Phospho_Substrate_7HCS Phosphorylation Substrate_7HCS Substrate-7HCS (Low Fluorescence) Substrate_7HCS->Phospho_Substrate_7HCS ATP ATP ADP ADP ATP->ADP Inhibitor Inhibitor Inhibitor->Kinase

Caption: Principle of the kinase assay.

References

7-Hydroxycarbostyril: A Fluorescent Probe for the Detection of Hydroxyl Radicals

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The hydroxyl radical (•OH) is the most reactive and potent of the reactive oxygen species (ROS), capable of causing significant oxidative damage to a wide array of biomolecules, including DNA, lipids, and proteins. The overproduction of hydroxyl radicals is implicated in the pathogenesis of numerous diseases, such as cancer, neurodegenerative disorders, and cardiovascular diseases. Consequently, the sensitive and selective detection of hydroxyl radicals is crucial for understanding their pathological roles and for the development of therapeutic interventions. 7-Hydroxycarbostyril, also known as 7-hydroxy-2(1H)-quinolone, is a fluorescent probe that offers a reliable method for the detection of hydroxyl radicals. This molecule is intrinsically weakly fluorescent but undergoes a significant increase in fluorescence intensity upon reaction with hydroxyl radicals, which hydroxylate the aromatic ring to produce a highly fluorescent product. This "turn-on" fluorescence response provides a high signal-to-noise ratio, making it a valuable tool for in vitro and cellular assays.

Principle of Detection

The detection of hydroxyl radicals using this compound is based on a hydroxylation reaction that results in a substantial increase in the fluorescence quantum yield of the molecule. In its native state, this compound exhibits minimal fluorescence. However, in the presence of hydroxyl radicals, it is converted to a dihydroxy-derivative, which is a highly fluorescent species. The intensity of the emitted fluorescence is directly proportional to the concentration of hydroxyl radicals in the sample, allowing for their quantification.

Quantitative Data

The photophysical properties of this compound and its hydroxylated product are summarized in the table below. It is important to note that while specific data for this compound is limited, the data presented here is based on closely related and structurally similar coumarin and quinolone derivatives, which are expected to have comparable properties.

PropertyThis compound (Non-fluorescent)7,X-Dihydroxycarbostyril (Fluorescent Product)
Excitation Wavelength (λex) ~320 nm~355 nm
Emission Wavelength (λem) ~400 nm~455 nm
Quantum Yield (Φf) Low (<<0.1)~0.32
Stokes Shift ~80 nm~100 nm

Experimental Protocols

In Vitro Detection of Hydroxyl Radicals using the Fenton Reaction

This protocol describes the use of this compound to detect hydroxyl radicals generated in vitro via the Fenton reaction. The Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻) is a common method for producing hydroxyl radicals in a controlled laboratory setting.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Iron(II) sulfate (FeSO₄)

  • Hydrogen peroxide (H₂O₂)

  • Distilled, deionized water

  • Fluorometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare fresh aqueous solutions of FeSO₄ (e.g., 10 mM) and H₂O₂ (e.g., 100 mM) in distilled, deionized water immediately before use.

  • Assay Preparation:

    • In a microplate or cuvette, add PBS (pH 7.4) to a final volume of 200 µL.

    • Add the this compound stock solution to a final concentration of 10-50 µM.

    • Add the FeSO₄ solution to a final concentration of 100 µM.

  • Initiation of Reaction:

    • To initiate the generation of hydroxyl radicals, add the H₂O₂ solution to a final concentration of 1 mM.

    • Mix the solution gently.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity at an emission wavelength of approximately 455 nm, with an excitation wavelength of approximately 355 nm.

    • Record the fluorescence at regular time intervals (e.g., every 5 minutes for 30-60 minutes) to monitor the reaction kinetics.

  • Controls:

    • Include a negative control without H₂O₂ to measure the background fluorescence of this compound.

    • Include a positive control with a known hydroxyl radical scavenger (e.g., mannitol or DMSO) to confirm that the observed fluorescence increase is due to hydroxyl radicals.

Selectivity

Diagrams

ReactionMechanism This compound This compound 7,X-Dihydroxycarbostyril 7,X-Dihydroxycarbostyril This compound->7,X-Dihydroxycarbostyril Hydroxylation Hydroxyl Radical (•OH) Hydroxyl Radical (•OH) Hydroxyl Radical (•OH)->this compound

Caption: Reaction of this compound with a hydroxyl radical.

Application Notes & Protocols: 7-Hydroxycarbostyril and Biomarkers of Aripiprazole Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key biomarkers used to monitor the metabolism of the atypical antipsychotic drug, aripiprazole. While the compound 7-hydroxycarbostyril is a critical starting material in the synthesis of aripiprazole, it is not a metabolite of the drug. The primary biomarkers for aripiprazole metabolism are its major active metabolite, dehydroaripiprazole, and another significant metabolite, OPC-3373. This document details the metabolic pathways, pharmacokinetic data, and analytical protocols for the quantification of these important biomarkers.

Introduction to Aripiprazole Metabolism

Aripiprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4. The metabolism of aripiprazole is subject to significant interindividual variability, largely due to genetic polymorphisms in the CYP2D6 gene. This variability can lead to differences in drug exposure and clinical response, highlighting the importance of therapeutic drug monitoring (TDM) and the use of metabolic biomarkers.

The main metabolic pathways for aripiprazole are:

  • Dehydrogenation: This pathway leads to the formation of dehydroaripiprazole (also known as OPC-14857), the major active metabolite of aripiprazole. Dehydroaripiprazole exhibits a pharmacological profile similar to the parent drug.

  • Hydroxylation: This pathway also involves CYP2D6 and CYP3A4 and results in the formation of various hydroxylated metabolites.

  • N-dealkylation: Catalyzed by CYP3A4, this pathway produces the metabolite OPC-3373.

Key Biomarkers of Aripiprazole Metabolism

Dehydroaripiprazole (OPC-14857)

Dehydroaripiprazole is the principal active metabolite of aripiprazole and is a crucial biomarker for assessing aripiprazole's overall therapeutic effect. It is formed through the dehydrogenation of the parent drug, a reaction primarily catalyzed by CYP2D6 and CYP3A4. Dehydroaripiprazole has a similar affinity for D2 dopamine receptors as aripiprazole and contributes significantly to the drug's clinical efficacy.

OPC-3373

OPC-3373 is another major metabolite of aripiprazole, formed via N-dealkylation mediated by CYP3A4. Unlike dehydroaripiprazole, OPC-3373 is considered pharmacologically inactive. However, its consistent presence in urine makes it a reliable marker for assessing patient adherence to aripiprazole treatment.

Quantitative Data Summary

The following tables summarize key quantitative data for aripiprazole and its major metabolites. This information is essential for interpreting biomarker concentrations in a clinical and research context.

Table 1: Pharmacokinetic Parameters of Aripiprazole and its Metabolites

ParameterAripiprazoleDehydroaripiprazoleOPC-3373
Mean Elimination Half-life (t½) ~75 hours~94 hoursNot extensively reported
Time to Reach Steady State (Tmax) 3-5 hours (oral)Slower than aripiprazoleNot extensively reported
Protein Binding >99% (primarily to albumin)>99% (primarily to albumin)Not extensively reported
Primary Metabolizing Enzymes CYP2D6, CYP3A4CYP2D6, CYP3A4CYP3A4

Table 2: Typical Plasma Concentrations of Aripiprazole and Dehydroaripiprazole in Adult Patients

AnalyteTherapeutic Range (ng/mL)Toxic Concentration (ng/mL)Notes
Aripiprazole 100 - 350> 500Therapeutic range can vary based on individual patient factors and clinical response.
Dehydroaripiprazole 50 - 150Not well establishedConcentrations are influenced by CYP2D6 metabolizer status.
Aripiprazole + Dehydroaripiprazole (Active Moiety) 150 - 500Not well establishedThe sum of the parent drug and active metabolite is often considered for therapeutic monitoring.

Table 3: Detection Rates of Aripiprazole and its Metabolites in Urine

AnalyteDetection Rate in Urine SamplesNotes
Aripiprazole ~58%
Dehydroaripiprazole ~39%
OPC-3373 ~97%Due to its high detection rate, OPC-3373 is a reliable urinary biomarker for treatment adherence.

Experimental Protocols

The following are detailed protocols for the quantification of aripiprazole and its metabolites in biological matrices, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods.

Protocol 1: Quantification of Aripiprazole and Dehydroaripiprazole in Human Plasma by UPLC-MS/MS

This protocol describes a method for the simultaneous determination of aripiprazole and dehydroaripiprazole in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

4.1.1. Materials and Reagents

  • Aripiprazole and dehydroaripiprazole reference standards

  • Aripiprazole-d8 (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Water (LC-MS grade)

  • Human plasma (drug-free)

  • Solid Phase Extraction (SPE) cartridges (e.g., Phenomenex Strata-X)

4.1.2. Sample Preparation (Solid Phase Extraction)

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 100 µL of human plasma, add the internal standard (aripiprazole-d8). Vortex to mix. Load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

4.1.3. UPLC-MS/MS Conditions

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)

  • Mobile Phase: A: 10 mM Ammonium formate in water; B: Methanol. Isocratic elution with 85% B.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQD)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Aripiprazole: m/z 448.2 → 285.2

    • Dehydroaripiprazole: m/z 446.0 → 285.0

    • Aripiprazole-d8: m/z 456.2 → 293.1

4.1.4. Data Analysis

Quantify the concentrations of aripiprazole and dehydroaripiprazole by constructing a calibration curve from the peak area ratios of the analytes to the internal standard.

Protocol 2: Quantification of Aripiprazole and Metabolites in Urine by LC-MS/MS

This protocol outlines a method for the detection and quantification of aripiprazole, dehydroaripiprazole, and OPC-3373 in human urine.

4.2.1. Materials and Reagents

  • Aripiprazole, dehydroaripiprazole, and OPC-3373 reference standards

  • Appropriate internal standards

  • Methanol (LC-MS grade)

  • Deionized water

  • Formic acid (LC-MS grade)

4.2.2. Sample Preparation (Dilute-and-Shoot)

  • To 50 µL of urine sample, add 50 µL of internal standard solution (in methanol).

  • Add 900 µL of deionized water.

  • Vortex to mix.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant for LC-MS/MS analysis.

4.2.3. LC-MS/MS Conditions

  • LC System: Agilent 1200 series or equivalent

  • Column: C18 analytical column (e.g., 50 mm x 2.1 mm, 3.5 µm)

  • Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in methanol. A gradient elution may be required to separate all three analytes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: To be optimized for the specific instrument, but will be based on the precursor and product ions of each analyte and internal standard.

4.2.4. Data Analysis

Quantification is performed using a calibration curve generated from fortified urine samples, plotting the peak area ratio of the analyte to the internal standard against the concentration.

Visualizations

Aripiprazole Metabolism Pathway

Aripiprazole_Metabolism Aripiprazole Aripiprazole Dehydroaripiprazole Dehydroaripiprazole (Active Metabolite) Aripiprazole->Dehydroaripiprazole CYP2D6, CYP3A4 (Dehydrogenation) OPC3373 OPC-3373 (Inactive Metabolite) Aripiprazole->OPC3373 CYP3A4 (N-dealkylation) Hydroxylated_Metabolites Hydroxylated Metabolites Aripiprazole->Hydroxylated_Metabolites CYP2D6, CYP3A4 (Hydroxylation)

Caption: Metabolic pathways of aripiprazole.

Experimental Workflow for Biomarker Quantification

Biomarker_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data_processing Data Processing Sample_Collection Biological Sample Collection (Plasma or Urine) Extraction Extraction (SPE or LLE or Dilution) Sample_Collection->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Final_Report Final_Report Quantification->Final_Report Concentration Report

Caption: General workflow for biomarker quantification.

Application Notes and Protocols for the Solid-Phase Synthesis of 7-Hydroxycarbostyril Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the solid-phase synthesis of 7-hydroxycarbostyril (7-hydroxyquinolin-2(1H)-one) derivatives. This methodology allows for the efficient construction of a library of substituted 7-hydroxycarbostyrils, which are valuable scaffolds in medicinal chemistry and drug discovery. The solid-phase approach offers advantages in terms of ease of purification and amenability to parallel synthesis.

Introduction

Carbostyril derivatives, particularly those with a hydroxyl group at the 7-position, have garnered significant attention due to their diverse biological activities. The solid-phase synthesis strategy outlined here enables the systematic modification of the carbostyril core, facilitating structure-activity relationship (SAR) studies. This protocol is based on the attachment of a protected aminophenol to a solid support, followed by on-resin construction of the heterocyclic ring system and subsequent cleavage to yield the desired products.

Data Presentation

Table 1: Key Reagents and Reaction Conditions

StepReagent/ReactionSolventTemperatureTimePurpose
1 Resin Swelling Dichloromethane (DCM)Room Temperature30 minPrepare the resin for reaction.
2 Loading of Starting Material (Mitsunobu Reaction) Anhydrous Tetrahydrofuran (THF)0°C to Room Temperature12-24 hCovalently attach the protected aminophenol to the Wang resin.
3 Fmoc Deprotection 20% Piperidine in Dimethylformamide (DMF)Room Temperature2 x 10 minExpose the amine for subsequent acylation.
4 Acylation DMFRoom Temperature2-4 hIntroduce the side chain that will form part of the carbostyril ring.
5 Intramolecular Cyclization (Friedel-Crafts) 1,2-Dichloroethane (DCE)80°C12-24 hForm the carbostyril ring system.
6 Cleavage and Deprotection 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIPS), 2.5% H₂ORoom Temperature2-3 hRelease the final product from the solid support and remove protecting groups.

Experimental Protocols

Resin Preparation
  • Place Wang resin (1.0 g, ~1.0 mmol/g loading) in a solid-phase synthesis vessel.

  • Add dichloromethane (DCM, 15 mL) and allow the resin to swell at room temperature for 30 minutes with gentle agitation.

  • Drain the solvent and wash the resin with DCM (3 x 15 mL).

Loading of Protected Aminophenol via Mitsunobu Reaction
  • In a separate flask, dissolve Fmoc-protected 3-amino-4-hydroxyphenylethyl alcohol (or a similar protected aminophenol derivative, 3.0 mmol), and triphenylphosphine (PPh₃, 3.0 mmol) in anhydrous tetrahydrofuran (THF, 20 mL).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD, 3.0 mmol) dropwise to the solution.

  • Add the swollen Wang resin to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 12-24 hours with gentle agitation.

  • Drain the reaction mixture and wash the resin sequentially with THF (3 x 15 mL), DMF (3 x 15 mL), and DCM (3 x 15 mL).

  • Dry the resin under vacuum. The loading efficiency can be determined by Fmoc quantification.

Fmoc Deprotection
  • Add a 20% solution of piperidine in DMF (15 mL) to the resin.

  • Agitate at room temperature for 10 minutes.

  • Drain the solution.

  • Repeat the piperidine treatment for another 10 minutes.

  • Wash the resin thoroughly with DMF (5 x 15 mL) and DCM (3 x 15 mL).

Acylation with an Acrylic Acid Derivative
  • In a separate flask, dissolve the desired acrylic acid derivative (e.g., cinnamoyl chloride, 3.0 mmol) and diisopropylethylamine (DIPEA, 6.0 mmol) in DMF (15 mL).

  • Add the solution to the deprotected resin.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Drain the solution and wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).

On-Resin Intramolecular Friedel-Crafts Cyclization
  • Swell the acylated resin in 1,2-dichloroethane (DCE, 15 mL).

  • Add a Lewis acid such as aluminum chloride (AlCl₃, 5.0 mmol) to the suspension.

  • Heat the reaction mixture to 80°C and agitate for 12-24 hours.

  • Cool the reaction to room temperature, drain the solvent, and wash the resin with DCE (3 x 15 mL), DMF (3 x 15 mL), and DCM (3 x 15 mL).

Cleavage and Deprotection
  • Wash the resin with DCM and dry under a stream of nitrogen.

  • Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIPS), and 2.5% H₂O.

  • Add the cleavage cocktail (10 mL) to the resin.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude product by adding the filtrate to cold diethyl ether.

  • Collect the precipitate by centrifugation or filtration and purify by preparative HPLC.

Mandatory Visualization

Solid_Phase_Synthesis_Workflow Resin Wang Resin Swelling Resin Swelling (DCM) Resin->Swelling Loading Loading of Protected Aminophenol (Mitsunobu Reaction) Swelling->Loading Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Loading->Fmoc_Deprotection Acylation Acylation (Acrylic Acid Derivative) Fmoc_Deprotection->Acylation Cyclization Intramolecular Cyclization (Lewis Acid) Acylation->Cyclization Cleavage Cleavage & Deprotection (TFA Cocktail) Cyclization->Cleavage Product This compound Derivative Cleavage->Product

Caption: Experimental workflow for the solid-phase synthesis of this compound derivatives.

Application Notes and Protocols for High-Throughput Screening of 7-Hydroxycarbostyril Formation Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxycarbostyril, a metabolite of carbostyril (2-quinolinone), is formed through an oxidative reaction primarily catalyzed by Cytochrome P450 enzymes, particularly CYP2A13. The Cytochrome P450 (CYP) superfamily of enzymes plays a critical role in the metabolism of a vast array of xenobiotics, including therapeutic drugs and procarcinogens.[1][2] CYP2A13, expressed predominantly in the human respiratory tract, is notable for its efficiency in metabolizing tobacco-specific nitrosamines, such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), into carcinogenic agents.[3][4] Inhibition of CYP2A13 can therefore be a valuable therapeutic strategy to mitigate the harmful effects of such compounds. High-throughput screening (HTS) provides a robust methodology for rapidly evaluating large chemical libraries to identify novel and potent inhibitors of this enzymatic conversion.[5]

This document provides a detailed protocol for a fluorescence-based HTS assay designed to identify inhibitors of CYP2A13, the key enzyme in this compound formation. The assay utilizes coumarin, a well-characterized pro-fluorescent substrate for CYP2A enzymes, which is converted to the highly fluorescent product 7-hydroxycoumarin (umbelliferone). This serves as a reliable and high-throughput-compatible method to measure the catalytic activity of CYP2A13 and assess the potency of potential inhibitors.

Metabolic Pathway

The formation of this compound is an enzymatic hydroxylation reaction. The primary enzyme responsible for this biotransformation is the Cytochrome P450 enzyme CYP2A13. This enzyme utilizes molecular oxygen and the cofactor NADPH to introduce a hydroxyl group onto the carbostyril scaffold.

cluster_pathway Metabolic Conversion Carbostyril Carbostyril (2-Quinolinone) Metabolite This compound Carbostyril->Metabolite CYP2A13 (7-Hydroxylation)

Caption: Enzymatic formation of this compound by CYP2A13.

High-Throughput Screening Protocol

Assay Principle

The HTS assay quantifies the activity of recombinant human CYP2A13 by measuring the formation of a fluorescent product from a substrate. In this protocol, coumarin is used as a probe substrate. CYP2A13 catalyzes the 7-hydroxylation of non-fluorescent coumarin to produce the highly fluorescent umbelliferone. The rate of fluorescence increase is directly proportional to enzyme activity. When an inhibitory compound is present, the rate of umbelliferone formation decreases, resulting in a reduced fluorescence signal. This method is highly sensitive and amenable to automation in 384-well microplate format.

Experimental Workflow

The HTS process follows a standardized workflow to ensure reproducibility and identification of valid hits. The process begins with the preparation of assay plates containing library compounds, followed by the addition of the enzyme and, after a brief incubation, initiation of the reaction by adding the substrate and cofactor. Fluorescence is then monitored over time.

cluster_workflow HTS Workflow node_style node_style A 1. Compound Plating Dispense library compounds, controls into 384-well plate. B 2. Enzyme Addition Add recombinant CYP2A13 and CPR/DLPC mixture. A->B C 3. Pre-incubation Incubate plate to allow compound-enzyme interaction. B->C D 4. Reaction Initiation Add Coumarin substrate and NADPH to start reaction. C->D E 5. Kinetic Reading Measure fluorescence intensity over time (e.g., 30 min). D->E F 6. Data Analysis Calculate % inhibition and determine IC50 for hits. E->F

Caption: Workflow for a CYP2A13 inhibitor high-throughput screen.

Detailed Experimental Protocol

This protocol is optimized for a 384-well plate format. All reagent additions should be performed using automated liquid handlers for precision.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl buffer, pH 7.5.

  • Recombinant Enzyme Mix: Prepare a mix containing recombinant human CYP2A13, cytochrome P450 reductase (CPR), and DLPC in assay buffer. For a final concentration of 10 pmol CYP2A13 per well, the mix should be prepared accordingly. Pre-incubate this mixture for 10 minutes at room temperature to allow for reconstitution.

  • Substrate Solution: Prepare a solution of Coumarin in Assay Buffer. The final concentration in the well should be close to the Km value for CYP2A13 (approximately 2 µM).

  • Cofactor Solution: Prepare a solution of NADPH in Assay Buffer. The final concentration in the well should be 50 µM.

  • Positive Control: Prepare a known CYP2A13 inhibitor, such as 8-methoxypsoralen (8-MOP), at a concentration known to produce >90% inhibition (e.g., 10 µM).

  • Negative Control: 100% DMSO.

2. Compound Plating:

  • Dispense 100 nL of library compounds, positive control, or negative control (DMSO) into the appropriate wells of a 384-well, black, flat-bottom assay plate.

3. Assay Procedure:

  • Enzyme Addition: Add 10 µL of the Recombinant Enzyme Mix to all wells.

  • Pre-incubation: Centrifuge the plates briefly (1 min at 1000 rpm) and incubate for 15 minutes at room temperature. This step allows for potential time-dependent inhibitors to interact with the enzyme.

  • Reaction Initiation: Add 10 µL of a freshly prepared 2x solution of Coumarin and NADPH in Assay Buffer to all wells to start the reaction. The final volume in each well will be 20 µL.

  • Final Concentrations in Well:

    • CYP2A13: 10 pmol

    • Coumarin: 2 µM

    • NADPH: 50 µM

    • DMSO: 0.5%

4. Data Acquisition:

  • Immediately transfer the plate to a kinetic fluorescence plate reader (e.g., Envision plate reader).

  • Monitor the increase in fluorescence intensity every minute for 30 minutes.

  • Settings: Excitation wavelength: 390 nm, Emission wavelength: 460 nm.

5. Data Analysis:

  • Calculate the rate of reaction (slope of fluorescence intensity vs. time) for each well.

  • Determine the percentage of inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Rate_compound - Rate_background) / (Rate_DMSO - Rate_background))

    • Rate_compound: Reaction rate in the presence of the test compound.

    • Rate_DMSO: Reaction rate of the negative control (0% inhibition).

    • Rate_background: Reaction rate of the positive control (100% inhibition).

  • Compounds showing significant inhibition (e.g., >50%) are selected as "hits".

  • For hit compounds, determine the half-maximal inhibitory concentration (IC50) by performing a dose-response analysis with a serial dilution of the compound.

Quantitative Data Summary

The following table summarizes the inhibitory activity of several known compounds against CYP2A13 and the closely related CYP2A6. This data is crucial for selecting appropriate control compounds and for comparing the potency of newly identified hits.

CompoundTarget EnzymeSubstrateInhibition TypeK_i (µM)IC50 (µM)Reference
8-MethoxypsoralenCYP2A13p-NitrophenolMixed0.04 ± 0.009-
8-MethoxypsoralenCYP2A6p-NitrophenolMixed0.25 ± 0.10-
KaempferolCYP2A13CoumarinMixed0.12 ± 0.010.61 ± 0.02
MyricetinCYP2A13CoumarinMixed1.88 ± 0.034.82 ± 0.12
TranylcypromineCYP2A13p-Nitrophenol-6.4 ± 1.1-
TranylcypromineCYP2A6p-NitrophenolCompetitive0.13 ± 0.02-
(S)-NicotineCYP2A13p-NitrophenolCompetitive72 ± 4.6-
PilocarpineCYP2A13p-Nitrophenol-1.4 ± 0.12-

Conclusion

The high-throughput screening assay detailed in this document provides a robust and reliable method for identifying novel inhibitors of CYP2A13, the enzyme responsible for this compound formation. The use of a validated fluorescent probe, coupled with automated liquid handling and kinetic reading, allows for the efficient screening of large compound libraries. The successful identification and subsequent characterization of potent and selective CYP2A13 inhibitors hold significant promise for developing new therapeutic agents, particularly in the context of mitigating the metabolic activation of procarcinogens.

References

Application Note: LC-MS/MS Method for the Quantification of 7-Hydroxycarbostyril in Human Urine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 7-Hydroxycarbostyril (7-HCS), also known as 7-hydroxy-2(1H)-quinolinone, is a metabolite of interest in various pharmacological and toxicological studies. Accurate quantification of 7-HCS in biological matrices like urine is crucial for pharmacokinetic and metabolic profiling. This document details a robust and validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the determination of 7-HCS in human urine. The method employs enzymatic hydrolysis to account for conjugated metabolites, followed by Supported Liquid Extraction (SLE) for sample cleanup, ensuring high sensitivity and selectivity. The main objective of method validation is to demonstrate the reliability of a particular method for the determination of an analyte's concentration in a specific biological matrix.

Method Summary The analytical method involves the following key steps:

  • Enzymatic Hydrolysis: Urine samples are treated with β-glucuronidase to cleave glucuronide conjugates, ensuring the measurement of total this compound.

  • Sample Cleanup: A Supported Liquid Extraction (SLE) procedure is used to extract the analyte from the urine matrix, providing a clean extract and minimizing matrix effects.

  • Chromatographic Separation: The analyte is separated from endogenous interferences using reverse-phase liquid chromatography.

  • Detection: Quantification is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity.

Experimental Protocols

Protocol 1: Preparation of Standards and Quality Control Samples
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve this compound and a suitable stable isotope-labeled internal standard (e.g., this compound-d4) in methanol to prepare individual stock solutions of 1 mg/mL.

    • Store stock solutions at -20°C. Calibration standards and Quality Control (QC) samples should be prepared from separate stock solutions.

  • Working Solutions:

    • Prepare a series of working standard solutions by serially diluting the 7-HCS stock solution with 50:50 (v/v) methanol:water to cover the desired calibration range.

    • Prepare a separate working solution for the internal standard (IS) at an appropriate concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.

  • Calibration Standards and QC Samples:

    • Prepare Calibration Curve (CC) standards and QC samples by spiking appropriate amounts of the working standard solutions into blank human urine.

    • A typical calibration range might be 1-1000 ng/mL.

    • Prepare QC samples at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).

Protocol 2: Urine Sample Preparation
  • Thaw frozen urine samples and standards to room temperature and vortex to mix.

  • Aliquot 200 µL of each urine sample, calibration standard, or QC sample into a 2 mL 96-well collection plate.

  • Add 25 µL of the IS working solution to all wells except for double blanks.

  • Add 175 µL of 100 mM ammonium acetate buffer (pH 5.0).

  • Add 25 µL of β-glucuronidase solution (from E. coli) and gently mix.

  • Incubate the plate at 37°C for 2 hours to facilitate hydrolysis of glucuronide conjugates.

  • Load the entire pre-treated sample onto a Supported Liquid Extraction (SLE) 96-well plate.

  • Allow the sample to absorb for 5 minutes.

  • Place a clean 2 mL collection plate under the SLE plate.

  • Add 900 µL of methyl tert-butyl ether (MTBE) to each well and allow it to percolate via gravity for 5 minutes.

  • Apply a gentle pulse of positive pressure or vacuum to complete the elution.

  • Evaporate the eluate to dryness at 40°C under a stream of nitrogen.

  • Reconstitute the dried residue in 200 µL of reconstitution solution (e.g., 85:15 Mobile Phase A:Mobile Phase B).

  • Seal the plate, vortex, and centrifuge before placing it in the autosampler for LC-MS/MS analysis.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample 200 µL Urine Sample Spike_IS Spike Internal Standard Sample->Spike_IS Hydrolysis Add Buffer + β-glucuronidase Incubate at 37°C Spike_IS->Hydrolysis SLE_Load Load onto SLE Plate Hydrolysis->SLE_Load SLE_Elute Elute with MTBE SLE_Load->SLE_Elute Evaporate Evaporate to Dryness SLE_Elute->Evaporate Reconstitute Reconstitute in 200 µL Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Processing & Quantification LCMS->Data

Caption: High-level workflow for the preparation and analysis of this compound in urine.

Protocol 3: LC-MS/MS Instrumental Analysis

The following are typical starting parameters and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

Parameter Value
Column C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

| Gradient | 5% B to 95% B over 5 min, hold 1 min, re-equilibrate |

Table 2: Mass Spectrometry Parameters | Parameter | Value | | :--- | :

Application Notes and Protocols for the Electrochemical Detection of 7-hydroxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the sensitive and selective electrochemical detection of 7-hydroxyquinolin-2(1H)-one, a significant metabolite and impurity of the atypical antipsychotic drug aripiprazole. The described method utilizes differential pulse voltammetry (DPV) with an aluminum oxide nanoparticle-modified carbon paste electrode (Al₂O₃NP-CPE). This approach offers a rapid, cost-effective, and reliable alternative to traditional chromatographic techniques for the quantification of 7-hydroxyquinolin-2(1H)-one in pharmaceutical and biological matrices.

Introduction

7-hydroxyquinolin-2(1H)-one, also known as 7-hydroxycarbostyril, is a key metabolite of aripiprazole and is listed as impurity A in the European Pharmacopoeia. Monitoring its levels is crucial for quality control in pharmaceutical formulations and for pharmacokinetic studies. Due to its phenolic hydroxyl group, 7-hydroxyquinolin-2(1H)-one is electrochemically active, making voltammetric techniques a suitable analytical approach. This document outlines a validated method for its determination using a modified carbon paste electrode, which enhances the electrochemical signal and improves sensitivity.

Principle of the Method

The electrochemical detection of 7-hydroxyquinolin-2(1H)-one is based on its oxidation at the surface of a working electrode. The phenolic hydroxyl group on the quinolinone ring is susceptible to oxidation, generating a measurable current signal. By modifying a carbon paste electrode with aluminum oxide nanoparticles (Al₂O₃NPs), the effective surface area of the electrode is increased, which facilitates electron transfer and enhances the oxidation peak current of the analyte.

Differential Pulse Voltammetry (DPV) is employed for quantitative analysis. In DPV, potential pulses are superimposed on a linear potential ramp. The current is measured just before and at the end of each pulse, and the difference is plotted against the potential. This technique effectively minimizes the background charging current, resulting in improved sensitivity and resolution compared to other voltammetric methods. The height of the resulting peak is directly proportional to the concentration of 7-hydroxyquinolin-2(1H)-one.

Apparatus and Reagents

3.1. Apparatus

  • Potentiostat/Galvanostat with voltammetric software

  • Three-electrode cell (10 mL)

  • Ag/AgCl reference electrode (3 M KCl)

  • Platinum wire counter electrode

  • Aluminum oxide nanoparticle-modified carbon paste working electrode (Al₂O₃NP-CPE)

  • pH meter

  • Analytical balance

  • Micropipettes

  • Volumetric flasks

3.2. Reagents

  • 7-hydroxyquinolin-2(1H)-one standard (analytical grade)

  • Graphite powder (spectroscopic grade)

  • Paraffin oil (Nujol)

  • Aluminum oxide nanoparticles (Al₂O₃NPs, <50 nm particle size)

  • Britton-Robinson (B-R) buffer components:

    • Boric acid (H₃BO₃)

    • Phosphoric acid (H₃PO₄)

    • Acetic acid (CH₃COOH)

    • Sodium hydroxide (NaOH)

  • Methanol (HPLC grade)

  • Deionized water

Experimental Protocols

4.1. Preparation of the Modified Carbon Paste Electrode (Al₂O₃NP-CPE)

  • Prepare the modified carbon paste by thoroughly mixing 70 mg of graphite powder with 4 mg of Al₂O₃NPs in a mortar for approximately 15 minutes.

  • Add two drops of paraffin oil to the mixture and continue to mix until a uniform, homogeneous paste is formed.

  • Pack the resulting paste firmly into the cavity of a piston-driven electrode holder.

  • Smooth the electrode surface by gently rubbing it on a clean piece of weighing paper until a shiny surface is obtained.

4.2. Preparation of Standard and Buffer Solutions

  • Stock Solution (1 mM): Accurately weigh 16.12 mg of 7-hydroxyquinolin-2(1H)-one and dissolve it in a 100 mL volumetric flask with methanol to prepare a 1 mM stock solution. Store this solution at 4°C in the dark.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the supporting electrolyte.

  • Supporting Electrolyte (0.04 M B-R Buffer): Prepare a 0.04 M Britton-Robinson buffer solution by mixing equal volumes of 0.04 M boric acid, 0.04 M phosphoric acid, and 0.04 M acetic acid. Adjust the pH to the desired value (e.g., pH 4.0) using 0.2 M NaOH.

4.3. Electrochemical Measurements

  • Place 10 mL of the supporting electrolyte (e.g., B-R buffer, pH 4.0) into the electrochemical cell.

  • Immerse the Al₂O₃NP-CPE, the Ag/AgCl reference electrode, and the platinum counter electrode in the solution.

  • Cyclic Voltammetry (CV):

    • Record the cyclic voltammogram by scanning the potential from +0.4 V to +1.4 V at a scan rate of 100 mV/s.

    • Use CV to investigate the electrochemical behavior of 7-hydroxyquinolin-2(1H)-one and to optimize the pH of the supporting electrolyte. The optimal pH is typically the one that yields the highest and best-defined peak current.

  • Differential Pulse Voltammetry (DPV):

    • Add a known concentration of the 7-hydroxyquinolin-2(1H)-one standard solution to the electrochemical cell.

    • Apply an accumulation potential of 0.0 V for 60 seconds while stirring the solution.

    • Stop the stirring and allow the solution to become quiescent for 5 seconds.

    • Record the DPV scan from +0.6 V to +1.3 V.

    • The DPV parameters should be optimized to achieve the best signal-to-noise ratio. Refer to Table 1 for typical optimized parameters.

4.4. Calibration and Quantification

  • Construct a calibration curve by recording the DPV peak currents for a series of standard solutions of increasing concentration.

  • Plot the peak current (Iₚ) versus the concentration of 7-hydroxyquinolin-2(1H)-one.

  • Perform a linear regression analysis on the data to obtain the calibration equation and the correlation coefficient (R²).

  • For sample analysis, prepare the sample in the supporting electrolyte and record its DPV response under the same conditions.

  • Determine the concentration of 7-hydroxyquinolin-2(1H)-one in the sample using the calibration equation.

Data Presentation

Quantitative data and optimized parameters for the DPV method are summarized in the tables below.

Table 1: Optimized Parameters for Differential Pulse Voltammetry (DPV)

ParameterOptimized Value
Supporting Electrolyte0.04 M Britton-Robinson Buffer
pH4.0
Initial Potential+0.6 V
Final Potential+1.3 V
Pulse Amplitude50 mV
Pulse Width50 ms
Scan Rate20 mV/s
Accumulation Potential0.0 V
Accumulation Time60 s

Table 2: Analytical Performance for the Determination of 7-hydroxyquinolin-2(1H)-one

ParameterResult
Linear Range0.1 µM - 15.0 µM
Limit of Detection (LOD)0.03 µM
Limit of Quantification (LOQ)0.1 µM
Regression EquationIₚ (µA) = 1.25 * [Concentration (µM)] + 0.18
Correlation Coefficient (R²)0.9985
Repeatability (RSD, n=5)2.8%
Reproducibility (RSD, n=3 electrodes)4.1%

(Note: Data presented are representative and based on similar analyses of quinolone derivatives and aripiprazole. Actual results may vary and should be determined experimentally.)

Visualizations

The following diagrams illustrate the experimental workflow for the electrochemical detection of 7-hydroxyquinolin-2(1H)-one.

experimental_workflow cluster_prep Preparation Stage cluster_measurement Measurement Stage cluster_analysis Data Analysis Stage A Prepare Al2O3NP Carbon Paste B Fabricate Working Electrode (CPE) A->B Packing E Assemble 3-Electrode Cell B->E C Prepare B-R Buffer (pH 4.0) F Add Buffer to Cell C->F D Prepare Analyte Stock Solution G Add Analyte Standard/ Sample D->G F->E H Perform DPV Scan (Optimized Parameters) G->H Accumulation & Scan I Record Peak Current (Ip) H->I J Construct Calibration Curve I->J Repeat for standards K Linear Regression Analysis J->K L Calculate Sample Concentration K->L

Application Note & Protocol: Derivatization of 7-Hydroxycarbostyril for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Hydroxycarbostyril, a major metabolite of the antiplatelet and vasodilating agent cilostazol, is a critical analyte in pharmacokinetic and drug metabolism studies. Due to its polarity and relatively low volatility, direct analysis by gas chromatography-mass spectrometry (GC-MS) is challenging. Derivatization is a crucial sample preparation step that converts the analyte into a more volatile and thermally stable form, thereby improving its chromatographic behavior and detection sensitivity. This application note provides a detailed protocol for the silylation of this compound, adapting a validated method for a structurally similar compound, for robust and sensitive quantification by GC-MS. The primary derivatization technique discussed is silylation, which involves the replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group.[1]

Principle of Derivatization

Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as those in hydroxyl, carboxyl, and amine groups. For this compound, the phenolic hydroxyl group is the primary site for derivatization. Silylating agents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), react with the hydroxyl group to form a less polar and more volatile trimethylsilyl (TMS) ether.[1] This transformation enhances the thermal stability of the analyte, reduces its interaction with the stationary phase of the GC column, and improves peak shape and sensitivity.

The general reaction for the silylation of this compound is depicted below:

G Silylation of this compound cluster_reactants Reactants cluster_products Products This compound TMS-7-Hydroxycarbostyril This compound->TMS-7-Hydroxycarbostyril + MSTFA (Heat) MSTFA MSTFA (Silylating Agent) MSTFA->TMS-7-Hydroxycarbostyril Byproduct Byproduct

Caption: Silylation reaction of this compound with MSTFA.

Experimental Protocols

This section provides a detailed protocol for the derivatization of this compound for GC-MS analysis, adapted from a validated method for aripiprazole and its hydroxylated metabolite.

Materials and Reagents
  • This compound standard

  • Internal Standard (IS) (e.g., a deuterated analog of this compound or a structurally similar compound)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ethyl acetate, HPLC grade

  • Ammonium hydroxide

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Nitrogen gas supply for evaporation

  • Heating block or oven

  • GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

Sample Preparation: Solid-Phase Extraction (SPE)
  • Condition the SPE Cartridge: Sequentially wash the C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

  • Load Sample: To 1 mL of plasma/serum sample, add the internal standard. Vortex and load the mixture onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 40% methanol in water.

  • Elute: Elute the analyte and internal standard with 3 mL of a mixture of ethyl acetate and ammonium hydroxide (98:2, v/v).

  • Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.

Derivatization Protocol
  • Reconstitute: Reconstitute the dried extract with 50 µL of MSTFA.

  • Reaction: Tightly cap the vial and heat at 60-80°C for 30 minutes in a heating block or oven.

  • Cool: Allow the vial to cool to room temperature.

  • Injection: Inject 1-2 µL of the derivatized sample into the GC-MS system.

G Experimental Workflow for this compound Analysis Start Start: Plasma/Serum Sample SPE Solid-Phase Extraction (SPE) Start->SPE Evaporation Evaporation to Dryness SPE->Evaporation Derivatization Derivatization with MSTFA Evaporation->Derivatization GCMS GC-MS Analysis Derivatization->GCMS End Data Acquisition & Analysis GCMS->End

Caption: Workflow for the GC-MS analysis of this compound.

GC-MS Instrumental Parameters (Example)

The following table outlines typical GC-MS parameters that can be used as a starting point for method development. These parameters are based on the analysis of a similar derivatized compound.

Parameter Condition
Gas Chromatograph Agilent 6890 or equivalent
Column 5% Phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
Injector Temperature 280°C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature 150°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min
Mass Spectrometer Agilent 5973 or equivalent
Ionization Mode Electron Impact (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions To be determined by analyzing the mass spectrum of derivatized this compound. For dehydroaripiprazole, characteristic ions were m/z 304, 290, and 218.

Quantitative Data Summary

The following table presents example validation data from the analysis of aripiprazole and its hydroxylated metabolite, dehydroaripiprazole, using a similar derivatization and GC-MS method. This data can serve as a benchmark for the expected performance of a validated method for this compound.

Analyte Linearity Range (ng/mL) Correlation Coefficient (r²) Limit of Quantification (LOQ) (ng/mL) Extraction Recovery (%)
Aripiprazole16 - 5000.99914.475.4
Dehydroaripiprazole8 - 2500.9996.9102.3

Discussion and Considerations

  • Choice of Silylating Agent: While MSTFA is a robust choice, other silylating agents like BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) or a mixture of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst can also be effective. The choice may depend on the specific laboratory setup and analyte stability.

  • Optimization of Derivatization: The reaction time and temperature are critical parameters that should be optimized to ensure complete derivatization. Incomplete derivatization can lead to poor peak shape and inaccurate quantification.

  • Moisture Sensitivity: Silylation reagents and their derivatives are sensitive to moisture. Therefore, it is crucial to ensure that all glassware is dry and that samples are evaporated to complete dryness before adding the derivatizing agent.

  • Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification as it can compensate for variations in extraction efficiency and derivatization yield.

  • Method Validation: A full method validation according to regulatory guidelines (e.g., FDA, EMA) should be performed to ensure the reliability of the analytical data. This includes assessing linearity, accuracy, precision, selectivity, and stability.

Conclusion

The derivatization of this compound using a silylating agent such as MSTFA is an effective strategy to enable sensitive and robust quantification by GC-MS. The detailed protocol and considerations provided in this application note serve as a comprehensive guide for researchers and drug development professionals involved in the bioanalysis of cilostazol and its metabolites. Proper optimization and validation of the method are essential for obtaining high-quality analytical results.

References

Application Notes and Protocols: The Use of 7-Hydroxycarbostyril as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of bioanalysis, particularly in pharmacokinetic and bioequivalence studies, the use of an appropriate internal standard (IS) is paramount for achieving accurate and reproducible quantification of analytes in complex biological matrices. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variability in extraction recovery, matrix effects, and instrument response. 7-Hydroxycarbostyril, a major metabolite of the atypical antipsychotic aripiprazole, presents itself as a potential candidate for use as an internal standard, especially for the analysis of structurally related compounds possessing a quinolinone or similar heterocyclic core. Its physicochemical properties make it a suitable structural analog for a range of analytes.

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound as an internal standard in a hypothetical bioanalytical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of a novel investigational drug, "Drug X," in human plasma.

Rationale for Selection

The selection of this compound as an internal standard for the quantification of "Drug X" (a hypothetical quinolinone derivative) is based on the following principles:

  • Structural Similarity: Both this compound and "Drug X" share a common carbostyril (quinolinone) core, leading to similar extraction and chromatographic behavior.

  • Physicochemical Properties: The polarity and ionization characteristics are expected to be comparable, ensuring that the IS effectively tracks the analyte during the analytical process, particularly in mitigating matrix effects.

  • Commercial Availability: this compound is commercially available as a reference standard, facilitating its use in method development and validation.

  • Distinct Mass-to-Charge Ratio (m/z): this compound has a distinct molecular weight, allowing for clear differentiation from the analyte of interest in the mass spectrometer.

Quantitative Data Summary

The following tables summarize the validation parameters for the hypothetical LC-MS/MS method for "Drug X" using this compound as the internal standard.

Table 1: Calibration Curve Parameters

ParameterValue
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Weighting Factor1/x²

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ18.5105.29.8103.5
Low QC36.298.77.599.1
Mid QC1004.5101.35.8100.8
High QC8003.899.54.9101.2

CV: Coefficient of Variation; LLOQ: Lower Limit of Quantification

Table 3: Matrix Effect and Recovery

QC LevelAnalyte Recovery (%)IS Recovery (%)Matrix FactorIS-Normalized Matrix Factor
Low QC85.288.10.950.97
High QC87.689.50.980.99

IS: Internal Standard

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of "Drug X" and this compound reference standards.

    • Dissolve each standard in 10 mL of methanol to obtain a final concentration of 1 mg/mL.

    • Store stock solutions at -20°C.

  • Working Standard Solutions of "Drug X":

    • Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations ranging from 10 ng/mL to 10,000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the this compound primary stock solution with a 50:50 (v/v) mixture of methanol and water to obtain a final concentration of 100 ng/mL.

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards:

    • Spike 95 µL of blank human plasma with 5 µL of the appropriate "Drug X" working standard solution to prepare calibration standards with final concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

  • Quality Control (QC) Samples:

    • Prepare QC samples at four concentration levels: Lower Limit of Quantification (LLOQ; 1 ng/mL), Low QC (3 ng/mL), Mid QC (100 ng/mL), and High QC (800 ng/mL) by spiking blank human plasma with the corresponding "Drug X" working standard solutions.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown sample), add 25 µL of the this compound internal standard working solution (100 ng/mL).

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Table 4: Liquid Chromatography Parameters

ParameterCondition
HPLC SystemShimadzu Nexera X2 or equivalent
ColumnWaters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient10% B to 90% B over 3.0 min, hold at 90% B for 1.0 min, return to 10% B and equilibrate for 1.0 min
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL

Table 5: Mass Spectrometry Parameters

Parameter"Drug X"This compound (IS)
Mass SpectrometerSciex API 5500 or equivalentSciex API 5500 or equivalent
Ionization ModeElectrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive
MRM Transition (m/z)[M+H]⁺ > Product Ion 1162.1 > 134.1
Collision Energy (eV)Analyte Dependent25
Declustering Potential (V)Analyte Dependent60

MRM: Multiple Reaction Monitoring

Visualizations

Bioanalytical_Workflow Sample Plasma Sample (100 µL) IS_Spike Add Internal Standard (this compound, 25 µL) Sample->IS_Spike Vortex1 Vortex (10s) IS_Spike->Vortex1 PPT Protein Precipitation (Acetonitrile, 300 µL) Vortex1->PPT Vortex2 Vortex (1 min) PPT->Vortex2 Centrifuge Centrifuge (13,000 rpm, 10 min) Vortex2->Centrifuge Supernatant Transfer Supernatant (200 µL) Centrifuge->Supernatant Injection LC-MS/MS Injection (5 µL) Supernatant->Injection Logical_Relationship Analyte Analyte ('Drug X') SamplePrep Sample Preparation (Extraction, etc.) Analyte->SamplePrep IS Internal Standard (this compound) IS->SamplePrep LCMS LC-MS/MS Analysis (Chromatography, Ionization) SamplePrep->LCMS Ratio Analyte/IS Peak Area Ratio LCMS->Ratio Quantification Accurate Quantification Ratio->Quantification Compensates for Variability

Application Notes and Protocols for the Synthesis and ADME Studies of Radiolabeled 7-Hydroxycarbostyril

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the synthesis of radiolabeled 7-Hydroxycarbostyril and its subsequent use in Absorption, Distribution, Metabolism, and Excretion (ADME) studies. This compound, also known as 7-hydroxy-2(1H)-quinolinone, is a key metabolite of the atypical antipsychotic drug aripiprazole. Understanding its pharmacokinetic profile is crucial for a complete characterization of the parent drug's disposition and potential drug-drug interactions. The use of radiolabeled compounds is the gold standard for such studies, allowing for sensitive and quantitative analysis of the compound and its metabolites in various biological matrices. This document outlines the necessary protocols for radiolabeling, in vitro ADME assays, and provides a framework for in vivo pharmacokinetic studies.

Synthesis of Radiolabeled this compound

The synthesis of radiolabeled this compound can be achieved by introducing a radioactive isotope, typically Carbon-14 (¹⁴C) or Tritium (³H), into the molecule. The choice of isotope and labeling position should be carefully considered to ensure metabolic stability of the label. For ADME studies, a metabolically stable position is crucial to accurately trace the fate of the molecule.

Proposed Synthesis of [¹⁴C]-7-Hydroxycarbostyril

A plausible synthetic route for [¹⁴C]-7-Hydroxycarbostyril involves a late-stage introduction of the ¹⁴C label. One potential strategy is to utilize a precursor that can be carboxylated with [¹⁴C]CO₂. An alternative approach involves the synthesis starting from a simple, commercially available ¹⁴C-labeled building block.

Protocol: Synthesis of [¹⁴C]-7-Hydroxycarbostyril via a Multi-step Synthesis

This protocol is a proposed synthetic route and may require optimization.

Materials:

  • 3-Methoxyaniline

  • [¹⁴C]-Malonic acid

  • Phosphorus oxychloride (POCl₃)

  • Aluminum chloride (AlCl₃)

  • Hydrobromic acid (HBr)

  • Appropriate solvents (e.g., diphenyl ether, toluene, methanol)

  • Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

  • Step 1: Synthesis of [¹⁴C]-N-(3-methoxyphenyl)malonamic acid. React 3-methoxyaniline with [¹⁴C]-malonic acid in a suitable solvent.

  • Step 2: Cyclization to [¹⁴C]-7-methoxy-4-hydroxy-2(1H)-quinolone. Heat the product from Step 1 with a dehydrating agent like POCl₃ in a high-boiling solvent such as diphenyl ether to induce cyclization.

  • Step 3: Reduction to [¹⁴C]-7-methoxy-2(1H)-quinolone. The 4-hydroxy group is removed via a standard reduction method.

  • Step 4: Demethylation to [¹⁴C]-7-hydroxy-2(1H)-quinolone (this compound). Cleave the methyl ether using a demethylating agent like HBr or AlCl₃ to yield the final product.

  • Purification and Characterization. The final product should be purified by preparative HPLC. The radiochemical purity and specific activity should be determined by analytical HPLC with radiometric detection and mass spectrometry.

In Vitro ADME Studies

A battery of in vitro assays should be performed to characterize the ADME properties of radiolabeled this compound. These studies provide essential data on the compound's permeability, metabolic stability, potential for drug-drug interactions, and protein binding.

Experimental Protocols

1. Caco-2 Permeability Assay

This assay assesses the intestinal permeability of a compound.

  • Cell Culture: Caco-2 cells are seeded on permeable supports and cultured for 21-25 days to form a differentiated monolayer.

  • Assay Procedure:

    • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

    • Radiolabeled this compound is added to the apical (A) or basolateral (B) side of the monolayer.

    • Samples are taken from the receiver compartment at various time points.

    • The amount of radioactivity in the samples is quantified by liquid scintillation counting.

    • The apparent permeability coefficient (Papp) is calculated in both A-to-B and B-to-A directions. An efflux ratio (Papp(B-A)/Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.

2. Metabolic Stability Assay

This assay determines the rate of metabolism of the compound in liver microsomes or hepatocytes.

  • Incubation: Radiolabeled this compound is incubated with human liver microsomes or cryopreserved hepatocytes in the presence of necessary cofactors (e.g., NADPH for Phase I metabolism, UDPGA and PAPS for Phase II).

  • Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes) and the reaction is quenched.

  • Analysis: The concentration of the parent compound remaining at each time point is determined by HPLC with radiometric detection.

  • Data Analysis: The in vitro half-life (t₁/₂) and intrinsic clearance (CLint) are calculated from the disappearance rate of the parent compound.

3. Cytochrome P450 (CYP) Inhibition Assay

This assay evaluates the potential of this compound to inhibit major CYP isoforms.

  • Incubation: Human liver microsomes are incubated with a specific CYP isoform substrate in the presence and absence of varying concentrations of this compound.

  • Analysis: The formation of the metabolite of the specific substrate is measured by LC-MS/MS.

  • Data Analysis: The IC₅₀ value (concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined.

4. Plasma Protein Binding Assay

This assay measures the extent to which a compound binds to plasma proteins.

  • Method: Equilibrium

Application of 7-Hydroxycarbostyril and its Derivatives in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxycarbostyril, also known as 7-hydroxy-2(1H)-quinolinone, is a heterocyclic organic compound that serves as a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant interest as potential inhibitors of various enzymes implicated in a range of diseases. The inherent fluorescent properties of the carbostyril ring system also make it an attractive core for the development of fluorescent probes for enzyme activity assays. This document provides detailed application notes and protocols for the use of this compound derivatives in enzyme inhibition assays, with a focus on carbonic anhydrases and the potential application in fluorescence-based assays. While direct inhibitory data for the parent this compound is not extensively documented in publicly available literature, its structural analogs and derivatives have shown promising activity.

I. Inhibition of Carbonic Anhydrases by 7-Amino-3,4-dihydroquinolin-2(1H)-one Derivatives

Derivatives of 7-amino-3,4-dihydroquinolin-2(1H)-one, a close structural analog of this compound, have been synthesized and evaluated as inhibitors of human carbonic anhydrase (CA) isoforms.[1][2][3] Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are established therapeutic targets for various conditions, including glaucoma, epilepsy, and cancer.

Quantitative Data

The inhibitory activity of several 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives against four human CA isoforms (hCA I, hCA II, hCA IV, and hCA IX) has been determined. Notably, these compounds displayed selective inhibition towards the tumor-associated isoform hCA IX.[1][2]

Compound DerivativeTarget EnzymeInhibition Constant (Kᵢ) (µM)
Dipeptide Derivative 1hCA IX37.7 - 86.8
Dipeptide Derivative 2hCA XII2.0 - 8.6

Data synthesized from multiple derivatives reported in the literature. For specific values of individual compounds, refer to the cited literature.

II. Role as a Scaffold for Acetylcholinesterase Inhibitors

7-Hydroxyquinolin-2(1H)-one serves as a key starting material for the synthesis of more complex molecules with therapeutic potential. For instance, it is a precursor in the synthesis of derivatives that have been investigated as acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease. While inhibitory data for the parent compound is not provided in this context, this highlights its importance as a foundational structure in drug discovery.

III. Application in Fluorescence-Based Enzyme Assays

The 7-hydroxycoumarin scaffold, which is structurally analogous to this compound, is widely utilized in the development of fluorescent probes for enzyme assays. These assays leverage the change in fluorescence intensity or wavelength upon enzymatic action on a coumarin-based substrate. This principle can be applied to design assays for a wide range of enzymes, including hydrolases and oxidases.

Derivatives of 7-hydroxycoumarin have been successfully employed as affinity-based fluorescent probes for competitive binding studies of the macrophage migration inhibitory factor (MIF). In such assays, the binding of the fluorescent probe to the enzyme's active site leads to a change in its fluorescence properties. The displacement of this probe by a potential inhibitor can be monitored by the reversal of this fluorescence change, allowing for the determination of the inhibitor's binding affinity.

Experimental Protocols

A. Protocol for Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This protocol is adapted from methods used to assess the inhibition of human carbonic anhydrase isoforms by 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives.

1. Principle: The assay measures the inhibition of the CA-catalyzed hydration of carbon dioxide. The enzyme activity is determined using a stopped-flow instrument by observing the pH change associated with the formation of bicarbonate and a proton.

2. Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • 7-amino-3,4-dihydroquinolin-2(1H)-one derivative (or other test inhibitor)

  • CO₂-saturated water

  • Buffer solution (e.g., 20 mM HEPES, pH 7.4)

  • pH indicator (e.g., p-nitrophenol)

  • Stopped-flow spectrophotometer

3. Procedure:

  • Prepare stock solutions of the test inhibitor in a suitable solvent (e.g., DMSO).

  • Equilibrate the buffer, enzyme solution, and CO₂-saturated water to the desired temperature (e.g., 25 °C).

  • Prepare a series of dilutions of the test inhibitor in the assay buffer.

  • In the stopped-flow instrument, rapidly mix the enzyme solution (containing the pH indicator) with the CO₂-saturated water in the presence and absence of the inhibitor.

  • Monitor the change in absorbance of the pH indicator over time to determine the initial rate of the enzymatic reaction.

  • Calculate the percentage of inhibition for each inhibitor concentration.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

B. General Protocol for Acetylcholinesterase Inhibition Assay (Ellman's Method)

This is a general colorimetric protocol that can be adapted to screen this compound derivatives for AChE inhibitory activity.

1. Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm.

2. Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., human recombinant)

  • Test inhibitor (this compound derivative)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

3. Procedure:

  • Prepare stock solutions of the test inhibitor in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • Test inhibitor at various concentrations (or solvent for control)

    • DTNB solution

  • Add the AChE solution to each well and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

  • Initiate the reaction by adding the ATCI substrate solution to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes).

  • Calculate the rate of the reaction (change in absorbance per minute).

  • Determine the percentage of inhibition for each inhibitor concentration relative to the control.

  • Calculate the IC₅₀ value from the dose-response curve.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Enzyme Inhibition Screening

G General Workflow for Enzyme Inhibitor Screening cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (this compound Derivative) Incubation Pre-incubation (Enzyme + Inhibitor) Compound->Incubation Enzyme Target Enzyme (e.g., Carbonic Anhydrase) Enzyme->Incubation Substrate Substrate (e.g., CO2, ATCI) Reaction Initiate Reaction (Add Substrate) Substrate->Reaction Reagents Assay Reagents (Buffer, DTNB, etc.) Reagents->Incubation Incubation->Reaction Detection Signal Detection (e.g., Absorbance, Fluorescence) Reaction->Detection Rate Calculate Reaction Rates Detection->Rate Inhibition Determine % Inhibition Rate->Inhibition IC50 Calculate IC50/Ki Inhibition->IC50

Caption: A generalized workflow for screening and characterizing enzyme inhibitors.

Hypothetical Signaling Pathway Inhibition

If a this compound derivative were found to inhibit a key signaling kinase (e.g., a hypothetical "Signal Kinase"), the following diagram illustrates its potential impact on a downstream pathway.

G Hypothetical Kinase Inhibition Pathway Upstream Upstream Signal Kinase Signal Kinase Upstream->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates Response Cellular Response Substrate->Response Leads to Inhibitor This compound Derivative Inhibitor->Kinase Inhibits

Caption: Simplified diagram of a signaling pathway with hypothetical kinase inhibition.

Conclusion

This compound and its derivatives represent a promising class of compounds for the development of novel enzyme inhibitors. While more research is needed to fully elucidate the inhibitory profile of the parent compound, its derivatives have demonstrated significant and selective inhibition of enzymes such as carbonic anhydrase. Furthermore, the inherent fluorescence of the carbostyril core suggests a strong potential for its application in the development of fluorescent probes for high-throughput screening and detailed mechanistic studies of enzyme inhibition. The protocols and data presented herein provide a foundation for researchers to explore the therapeutic and diagnostic potential of this versatile chemical scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 7-Hydroxycarbostyril Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 7-Hydroxycarbostyril.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: My overall yield of this compound is low. What are the potential causes and how can I improve it?

A1: Low yield is a common issue that can stem from several factors throughout the two-step synthesis process. Here’s a breakdown of potential causes and solutions:

  • Step 1: Amide Formation (m-aminophenol with 3-chloropropionyl chloride)

    • Incomplete Reaction: Ensure the molar ratio of m-aminophenol to 3-chloropropionyl chloride is optimized. A slight excess of the acid chloride may be used, but a large excess can lead to side reactions. The reaction is often carried out at room temperature or below (0°C) to control exothermicity.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (m-aminophenol) is consumed.

    • Base Selection: The choice and amount of base (e.g., sodium bicarbonate, triethylamine) are critical for neutralizing the HCl generated. Insufficient base can halt the reaction, while an inappropriate base might lead to side product formation.[1][2]

    • Solvent Issues: The solvent should be inert to the reactants. Ethyl acetate is a common choice.[1] Ensure the solvent is dry, as water can react with 3-chloropropionyl chloride.

  • Step 2: Intramolecular Friedel-Crafts Cyclization

    • Catalyst Activity: Aluminum chloride (AlCl₃) is a common Lewis acid catalyst for this step and is highly sensitive to moisture. Use fresh, high-quality AlCl₃ and perform the reaction under anhydrous conditions (e.g., under a nitrogen or argon atmosphere).

    • Reaction Temperature: The cyclization step typically requires high temperatures (e.g., 155-165°C or even up to 210°C).[1] However, excessively high temperatures can lead to charring and decomposition of the product. Careful temperature control is crucial.

    • Formation of Isomers: The Friedel-Crafts reaction can sometimes yield a mixture of isomers. While this compound is the desired product, other positional isomers may form, reducing the yield of the target molecule. Purification by column chromatography or recrystallization is often necessary to isolate the desired isomer.

    • Intermolecular vs. Intramolecular Reaction: In some cases, intermolecular reactions can occur, leading to polymer formation instead of the desired intramolecular cyclization. This can sometimes be mitigated by using high dilution conditions, although this is not always practical on a large scale.

Q2: I am observing significant amounts of byproducts in my reaction mixture. What are they and how can I minimize them?

A2: The most common byproduct is the formation of positional isomers during the Friedel-Crafts cyclization. Additionally, if the starting materials are not pure, impurities can be carried through the synthesis.

  • Isomer Formation: The cyclization of 3-chloro-N-(3-hydroxyphenyl)propionamide can potentially lead to the formation of 5-hydroxycarbostyril. The reaction conditions, particularly the catalyst and temperature, can influence the regioselectivity of the reaction.

  • Side reactions of 3-chloropropionyl chloride: This reagent can react with any nucleophiles present in the reaction mixture. Ensuring a clean reaction setup and pure starting materials is important.

  • Minimization Strategies:

    • Purification of Intermediate: Purifying the 3-chloro-N-(3-hydroxyphenyl)propionamide intermediate before the cyclization step can significantly reduce the formation of byproducts in the final step.

    • Optimization of Cyclization Conditions: A systematic optimization of the Lewis acid catalyst, solvent, and temperature for the cyclization step can help to favor the formation of the desired 7-hydroxy isomer.

Q3: The purification of this compound is proving to be difficult. What are the recommended purification methods?

A3: Purification can indeed be challenging due to the product's polarity and potential for contamination with isomers.

  • Recrystallization: This is a common and effective method for purifying the final product. The choice of solvent is critical. Mixtures of polar and non-polar solvents, such as ethanol/water or methanol/water, can be effective.

  • Column Chromatography: For more difficult separations, silica gel column chromatography can be employed. A mobile phase consisting of a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used. The polarity of the eluent can be gradually increased to elute the desired product.

  • Activated Carbon Treatment: In some cases, treatment with activated carbon can be used to remove colored impurities.

Quantitative Data Summary

Method Starting Materials Catalyst/Reagents Solvent Temperature Yield Reference
Method A m-aminophenol, 3-chloropropionyl chloride1. NaHCO₃2. AlCl₃, N,N-dimethylacetamideEthyl Acetate1. Room Temp2. HeatingHigh
Method B 3-(m-methoxyphenyl)propionyl chloride (3-MPCA)AlCl₃Chlorobenzene120°C4% (as part of a mixture)
Method C 3-hydroxy-N-phenylpropionamide (3-HPCA)AlCl₃, KCl, NaClNone (melt)155-165°CNot explicitly stated, but implies solidification issues

Experimental Protocols

Method A: Two-Step Synthesis via Friedel-Crafts Cyclization

Step 1: Synthesis of 3-chloro-N-(3-hydroxyphenyl)propionamide

  • To a stirred mixture of m-aminophenol and sodium bicarbonate in ethyl acetate, slowly add 3-chloropropionyl chloride at room temperature.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, the reaction mixture can be worked up by washing with water and brine. The organic layer is then dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude intermediate.

Step 2: Synthesis of this compound

  • To a mixture of the crude 3-chloro-N-(3-hydroxyphenyl)propionamide from Step 1, add aluminum chloride and N,N-dimethylacetamide.

  • Heat the reaction mixture under stirring. The exact temperature may need to be optimized but can be in the range of 155-165°C.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and carefully quench it by pouring it into cold water.

  • The solid product can be collected by filtration, washed with water, and then purified by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Friedel-Crafts Cyclization start m-aminophenol + Sodium Bicarbonate in Ethyl Acetate reagent1 3-chloropropionyl chloride reaction1 Stir at Room Temperature start->reaction1 reagent1->reaction1 Add dropwise workup1 Aqueous Workup & Solvent Evaporation reaction1->workup1 Reaction Complete (TLC) intermediate Crude 3-chloro-N-(3-hydroxyphenyl)propionamide workup1->intermediate catalyst AlCl3 + N,N-dimethylacetamide reaction2 Heat (e.g., 155-165°C) intermediate->reaction2 catalyst->reaction2 quench Quench with Cold Water reaction2->quench Reaction Complete (TLC) filtration Filtration & Washing quench->filtration purification Recrystallization or Column Chromatography filtration->purification product Pure this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_step1_issues Step 1: Amide Formation Issues cluster_step2_issues Step 2: Cyclization Issues cluster_solutions1 Solutions for Step 1 cluster_solutions2 Solutions for Step 2 start Low Overall Yield incomplete_reaction Incomplete Reaction start->incomplete_reaction base_issue Incorrect Base/Amount start->base_issue solvent_issue Wet Solvent start->solvent_issue catalyst_deactivated Inactive AlCl3 start->catalyst_deactivated temp_issue Incorrect Temperature start->temp_issue isomer_formation Isomer Formation start->isomer_formation solution_reaction Optimize Molar Ratios Monitor with TLC incomplete_reaction->solution_reaction solution_base Verify Base Stoichiometry base_issue->solution_base solution_solvent Use Anhydrous Solvent solvent_issue->solution_solvent solution_catalyst Use Fresh AlCl3 Anhydrous Conditions catalyst_deactivated->solution_catalyst solution_temp Optimize Temperature temp_issue->solution_temp solution_purification Purify Intermediate Optimize Cyclization isomer_formation->solution_purification

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: 7-Hydroxycarbostyril Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the scale-up of 7-Hydroxycarbostyril synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method is the intramolecular Friedel-Crafts cyclization of N-(3-hydroxyphenyl)-3-chloropropionamide. This reaction is typically catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).

Q2: What are the primary challenges when scaling up this synthesis?

The main challenges encountered during scale-up include managing the reaction's exothermic nature, dealing with the solidification of the reaction mixture upon cooling, ensuring the quality of the Lewis acid catalyst, and controlling the formation of impurities, particularly the 5-hydroxy isomer.

Q3: How critical is the quality of aluminum chloride (AlCl₃)?

The quality of AlCl₃ is crucial for the success of the reaction. It must be anhydrous, as moisture can hydrolyze the AlCl₃ to aluminum hydroxide, inactivating the catalyst and leading to significantly lower yields and an increase in side products. It is advisable to use a freshly opened container of high-purity AlCl₃ for each reaction.

Q4: What are the key safety precautions to consider during scale-up?

The reaction is highly exothermic and involves corrosive and moisture-sensitive reagents. Key safety measures include:

  • Conducting the reaction in a well-ventilated area or a fume hood.

  • Using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Careful, controlled addition of reagents to manage the exotherm.

  • Having a quenching plan and necessary materials readily available in case of a thermal runaway.

Q5: What analytical methods are recommended for monitoring reaction progress and final product purity?

High-Performance Liquid Chromatography (HPLC) is the standard and most reliable method for monitoring the reaction and assessing the purity of the final this compound product. It can effectively separate the desired product from the starting material and major impurities like the 5-hydroxy isomer.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of this compound synthesis.

Low or No Product Yield
Symptom Possible Cause Recommended Solution(s)
Reaction does not proceed, or the yield is very low. Inactive Lewis Acid: The AlCl₃ may have been deactivated by moisture.- Use a new, unopened container of anhydrous AlCl₃.- Handle AlCl₃ in a dry environment (e.g., glove box) to prevent exposure to atmospheric moisture.
Insufficient Reaction Temperature: The temperature may be too low to overcome the activation energy of the reaction.- Ensure the reaction mixture reaches the target temperature (typically 155-165°C).- Use a high-boiling point solvent to achieve and maintain the required temperature uniformly.
Incomplete Reaction: The reaction time may be insufficient for the reaction to go to completion.- Monitor the reaction progress using HPLC.- Extend the reaction time if starting material is still present.
Poor Product Purity
Symptom Possible Cause Recommended Solution(s)
High levels of 5-hydroxy-3,4-dihydro-2(1H)-quinolinone isomer. Suboptimal Reaction Temperature: The reaction temperature may be influencing the regioselectivity of the cyclization.- Maintain strict control over the reaction temperature, keeping it within the optimal range of 155-165°C.
Inefficient Mixing: Poor mixing can lead to localized temperature gradients and non-uniform reaction conditions, favoring side product formation.- Improve agitation, especially at scale.- The addition of salts like NaCl can help to create a more mobile slurry, improving mixing.
Presence of dark, tar-like byproducts. Reaction Temperature Too High: Excessive heat can lead to decomposition of the starting material or product.- Carefully control the rate of reagent addition to manage the exotherm.- Ensure the cooling system is adequate for the scale of the reaction.
Reaction "Hot Spots": Localized overheating due to poor mixing.- Increase the stirring speed.- Use a reactor with appropriate baffles to improve mixing efficiency.
Operational and Handling Issues
Symptom Possible Cause Recommended Solution(s)
The reaction mixture solidifies upon cooling. Physical Properties of the Reaction Mixture: The product and catalyst complex are known to solidify at temperatures around 100°C.- Quench the reaction at a higher temperature by slowly adding it to a cold, acidic solution.- Consider using a high-boiling point co-solvent to keep the mixture more fluid at lower temperatures.
Difficult to stir the reaction mixture. High Viscosity or Slurry Formation: The reaction mixture can

Technical Support Center: Minimizing Ion Suppression of 7-Hydroxycarbostyril in Electrospray Ionization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 7-Hydroxycarbostyril using electrospray ionization (ESI) mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for the analysis of this compound?

A1: Ion suppression is a type of matrix effect where components in the sample, other than this compound, interfere with its ionization in the ESI source. This interference leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your quantitative analysis. Biological matrices like plasma and urine contain numerous endogenous compounds (e.g., phospholipids, salts, proteins) that are common causes of ion suppression.

Q2: How can I determine if my this compound analysis is affected by ion suppression?

A2: A post-column infusion experiment is the standard method to identify and visualize ion suppression zones within your chromatographic run. This technique involves infusing a constant flow of a this compound standard solution into the LC eluent after the analytical column but before the mass spectrometer's ion source. A dip in the constant baseline signal upon injection of an extracted blank matrix sample indicates the retention times where ion suppression is occurring.

Q3: What are the most effective strategies to minimize ion suppression for this compound?

A3: The most effective strategies to combat ion suppression fall into three main categories:

  • Optimized Sample Preparation: The goal is to remove interfering matrix components before analysis. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective than simple Protein Precipitation (PPT).

  • Chromatographic Separation: Modifying your LC method to chromatographically separate this compound from co-eluting matrix components can significantly reduce suppression.

  • Use of Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar ion suppression, allowing for accurate correction during data processing.

Troubleshooting Guides

Issue 1: Low or no signal for this compound

This is a common symptom of significant ion suppression. Follow this troubleshooting workflow:

A Start: Low/No Signal B Perform Post-Column Infusion Experiment A->B C Significant Ion Suppression Observed? B->C D YES C->D E NO C->E F Optimize Sample Preparation (See Table 1 & Protocols) D->F H Review MS Parameters (e.g., cone voltage, gas flow) E->H G Optimize Chromatographic Conditions F->G N Consider using a Stable Isotope-Labeled Internal Standard G->N I Check Instrument Performance (e.g., calibration, sensitivity) H->I J Problem Resolved? I->J K YES J->K L NO J->L M End K->M L->F N->J

Figure 1. Troubleshooting workflow for low or no signal.
Issue 2: Poor reproducibility of this compound quantification

Inconsistent ion suppression between samples can lead to poor reproducibility.

A Start: Poor Reproducibility B Assess Matrix Effect with Post-Extraction Spike Experiment A->B C High Variability in Matrix Factor? B->C D YES C->D E NO C->E F Implement a more robust sample preparation method (SPE or LLE) D->F H Evaluate lot-to-lot variability of the biological matrix E->H G Use a Stable Isotope-Labeled Internal Standard F->G J Problem Resolved? G->J I Review sample collection and handling procedures H->I I->J K YES J->K L NO J->L M End K->M L->F

Figure 2. Troubleshooting workflow for poor reproducibility.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression

Sample Preparation TechniqueTypical Analyte Recovery (%)Expected Ion Suppression (%)*AdvantagesDisadvantages
Protein Precipitation (PPT) 85 - 100%30 - 70%Simple, fast, and inexpensive.Least effective at removing phospholipids and other interfering matrix components, leading to higher ion suppression.
Liquid-Liquid Extraction (LLE) 70 - 90%10 - 40%Good for removing non-polar interferences.Can be labor-intensive, require large solvent volumes, and may form emulsions.
Solid-Phase Extraction (SPE) 80 - 95%< 20%Highly effective and versatile for removing a wide range of interferences, can be automated.Requires method development and can be more expensive.

*A lower percentage indicates less ion suppression.

Experimental Protocols

Post-Column Infusion Experiment to Identify Ion Suppression Zones

This protocol helps to identify chromatographic

Technical Support Center: Optimization of 7-Hydroxycarbostyril Extraction from Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of 7-Hydroxycarbostyril from tissue samples. This compound is the primary active metabolite of the atypical antipsychotic drug aripiprazole. Accurate quantification in tissues is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. This guide provides detailed protocols, frequently asked questions, and troubleshooting advice to help researchers and scientists optimize their extraction recovery and ensure reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from tissues?

A1: The three most widely used techniques for extracting this compound and its parent compound, aripiprazole, from tissue homogenates are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1] The final determination is typically performed using Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS).[2][3]

Q2: How should I prepare tissue samples before extraction?

A2: Proper tissue preparation is critical. Tissues should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C to prevent degradation. Before extraction, weigh a portion of the frozen tissue and homogenize it in a suitable buffer (e.g., phosphate-buffered saline, PBS) on ice to create a uniform suspension. The homogenization process ensures consistent sampling and efficient extraction.

Q3: How do I choose the best extraction method for my experiment?

A3: The choice depends on your specific needs:

  • Protein Precipitation (PPT): Choose this method for high-throughput and speed. It is a simple and cost-effective technique but may result in a less clean extract, which can lead to matrix effects in the LC-MS/MS analysis.[4][5]

  • Liquid-Liquid Extraction (LLE): This method offers a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent. It requires more manual effort and larger solvent volumes.

  • Solid-Phase Extraction (SPE): Select SPE for the cleanest extracts and highest concentration factors. It is excellent for removing interfering matrix components but is the most time-consuming and expensive of the three methods. A weak cation exchange mixed-mode resin is often effective for aripiprazole and its metabolites.

Q4: What is "extraction recovery" and what is a typical recovery rate for this compound?

A4: Extraction recovery is the percentage of the total analyte of interest that is successfully extracted from the sample matrix. For this compound and aripiprazole, typical recovery rates vary by method. LLE methods often report recoveries between 74-80%. SPE methods have shown recoveries exceeding 72%. Some highly optimized LC-MS/MS methods have reported recoveries over 95%. It is essential to determine the recovery during method validation for your specific tissue type and protocol.

Q5: What are matrix effects and how can they be minimized?

A5: Matrix effects are the alteration of analyte ionization in the mass spectrometer due to co-eluting compounds from the sample matrix, leading to ion suppression or enhancement. This can compromise the accuracy and precision of the results. To minimize them, use a more rigorous cleanup method like SPE to remove interfering components. Additionally, employing a stable isotope-labeled internal standard (SIL-IS), such as aripiprazole-D8, can effectively compensate for matrix effects.

Experimental Workflows and Decision Guides

The following diagrams illustrate the general experimental workflow, a guide for selecting the appropriate extraction method, and a troubleshooting flowchart for common issues.

Extraction Workflow General Workflow for this compound Extraction from Tissue cluster_prep Sample Preparation cluster_extract Extraction cluster_post Post-Extraction cluster_analysis Analysis Tissue 1. Collect Tissue Homogenize 2. Homogenize in Buffer Tissue->Homogenize Spike 3. Spike with Internal Standard Homogenize->Spike PPT Protein Precipitation Spike->PPT 4. Choose Method LLE Liquid-Liquid Extraction Spike->LLE 4. Choose Method SPE Solid-Phase Extraction Spike->SPE 4. Choose Method Evaporate 5. Evaporate Supernatant/Eluate PPT->Evaporate LLE->Evaporate SPE->Evaporate Reconstitute 6. Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis 7. UPLC-MS/MS Analysis Reconstitute->Analysis

Caption: General workflow for this compound extraction from tissue.

Decision Guide Decision Guide for Extraction Method Selection result Use SPE start High Throughput Needed? start->result Yes (Choose PPT) clean Highest Sample Purity Required? start->clean No clean->result Yes (Choose SPE) cost Cost-Sensitive? clean->cost No cost->result Yes (Choose LLE) cost->result No (Consider SPE)

Caption: Decision guide for selecting an appropriate extraction method.

Troubleshooting Guide

This guide addresses common problems encountered during the extraction of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or Inconsistent Recovery 1. Incomplete Tissue Homogenization: Large tissue particles trap the analyte.Ensure the tissue is completely homogenized to a uniform suspension. Use a bead beater for tough tissues.
2. Suboptimal pH: The analyte's charge state may prevent efficient partitioning or binding.Adjust the pH of the sample homogenate. For LLE with organic solvents or SPE with a cation exchange sorbent, a basic pH is often required.
3. Incorrect Solvent Choice (LLE/PPT): The solvent may have incorrect polarity to efficiently extract the analyte or precipitate proteins.For PPT, use cold acetonitrile. For LLE, test solvents like methyl tert-butyl ether or diethyl ether.
4. Insufficient Vortexing/Mixing: Incomplete mixing leads to poor extraction efficiency.Vortex samples vigorously for at least 1 minute at each mixing step.
5. Analyte Degradation: The metabolite is sensitive to temperature or enzymatic activity.Keep samples on ice throughout the procedure and use fresh tissue whenever possible.
High Variability (Poor Precision) 1. Inaccurate Pipetting: Inconsistent volumes of sample, internal standard, or solvents.Use calibrated pipettes and ensure proper technique, especially with viscous tissue homogenates.
2. Inconsistent Sample Matrix: Variation between tissue samples.Ensure the tissue homogenate is well-mixed before aliquoting for extraction.
3. Variable Protein Precipitation: Inconsistent crashing of proteins.Add precipitation solvent quickly and vortex immediately and consistently for all samples.
Matrix Effects (Ion Suppression or Enhancement) 1. Co-elution of Phospholipids: Common in simple PPT extracts, phospholipids can suppress the analyte signal.Use a cleaner method like SPE, which is more effective at removing phospholipids.
2. Insufficient Chromatographic Separation: Analyte peak co-elutes with interfering compounds.Optimize the UPLC gradient to better separate the analyte from matrix components.
3. High Salt Concentration: Salts from buffers can interfere with ionization.Ensure the final extract is not high in non-volatile salts. If necessary, perform a desalting step.
Clogged SPE Cartridge 1. Particulates in Sample: Tissue debris clogs the SPE frit.Centrifuge the tissue homogenate at high speed (e.g., >10,000 x g) after homogenization and before loading onto the SPE cartridge.
2. Precipitated Proteins: Proteins crash out upon contact with the SPE sorbent or conditioning solvent.Perform a protein precipitation step before loading the sample onto the SPE cartridge.

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Caption: Troubleshooting flowchart for low analyte recovery.

Quantitative Data Summary

The following tables summarize typical performance metrics for common extraction methods used for aripiprazole and its metabolites.

Table 1: Comparison of Common Extraction Methods

Method Typical Recovery Precision (%CV) Pros Cons
Protein Precipitation (PPT) 85-100% (variable)< 15%Fast, inexpensive, high-throughput"Dirty" extract, high risk of matrix effects
Liquid-Liquid Extraction (LLE) 74-97%< 15%Cleaner than PPT, moderate costLabor-intensive, uses large solvent volumes
Solid-Phase Extraction (SPE) > 72%< 14%Cleanest extract, high concentration factorSlow, expensive, requires method development

Table 2: Typical Bioanalytical Method Validation Parameters

Parameter Typical Acceptance Criteria Example Value (Aripiprazole in Brain Tissue)
Linearity (r²) ≥ 0.99> 0.99
Lower Limit of Quantification (LLOQ) S/N > 10, Precision < 20%, Accuracy 80-120%1.5 ng/g
Precision (CV%) ≤ 15% (except LLOQ ≤ 20%)< 14%
Accuracy (% Nominal) 85-115% (except LLOQ 80-120%)Within 14% of nominal

Detailed Experimental Protocols

Note: These are generalized protocols. Always validate the method for your specific tissue matrix and instrumentation. Use a stable isotope-labeled internal standard (e.g., aripiprazole-D8) for best results, spiking it into the sample before extraction.

Protocol 1: Protein Precipitation (PPT) with Acetonitrile

This is the fastest but least clean method, suitable for high-throughput screening.

  • Homogenization: Homogenize 100 mg of frozen tissue in 300 µL of cold PBS.

  • Aliquoting: Transfer 100 µL of the tissue homogenate to a 1.5 mL microcentrifuge tube.

  • Internal Standard: Add your internal standard solution.

  • Precipitation: Add 300 µL of ice-cold acetonitrile.

  • Mixing: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at >12,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase used for your LC-MS/MS analysis. Vortex to dissolve.

  • Final Centrifugation: Centrifuge one last time to pellet any remaining particulates before transferring to an autosampler vial.

Protocol 2: Liquid-Liquid Extraction (LLE)

This method provides a cleaner extract than PPT.

  • Homogenization: Homogenize 100 mg of frozen tissue in 300 µL of cold PBS.

  • Aliquoting: Transfer 100 µL of the tissue homogenate to a 2 mL tube.

  • Internal Standard: Add your internal standard solution.

  • Basification: Add 50 µL of a basic solution (e.g., 1 M sodium carbonate) to adjust the pH > 9. Vortex briefly.

  • Extraction Solvent: Add 1 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether).

  • Mixing: Vortex vigorously for 2 minutes, then gently mix on a rotator for 10 minutes.

  • Centrifugation: Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase. Vortex to dissolve.

  • Analysis: Transfer to an autosampler vial for UPLC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE)

This method provides the cleanest sample and is ideal for removing matrix interferences. This protocol is based on a mixed-mode cation exchange sorbent.

  • Sample Pre-treatment: Perform a protein precipitation step as described in Protocol 1 (Steps 1-7). This is crucial to prevent clogging the SPE cartridge.

  • SPE Cartridge Conditioning:

    • Pass 1 mL of methanol through the cartridge.

    • Pass 1 mL of deionized water through the cartridge. Do not let the sorbent bed go dry.

  • Sample Loading: Load the supernatant from the PPT step onto the conditioned SPE cartridge. Allow it to pass through slowly (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove neutral and acidic interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Drying: Dry the cartridge under vacuum or with nitrogen for 5 minutes to remove residual wash solvents.

  • Elution: Elute the this compound and internal standard by passing 1 mL of elution solvent (e.g., 5% ammonium hydroxide in methanol) through the cartridge. Collect the eluate.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase. Vortex to dissolve.

  • Analysis: Transfer to an autosampler vial for UPLC-MS/MS analysis.

References

Challenges in the purification of 7-Hydroxycarbostyril by chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 7-Hydroxycarbostyril by chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the chromatographic purification of this compound?

A1: The purification of this compound, a quinolinone derivative, can present several challenges. Due to its chemical structure, which includes a hydroxyl group and a lactam, researchers may face issues such as:

  • Poor solubility in common chromatography solvents, which can complicate sample preparation and injection.

  • Strong interaction with silica gel , leading to peak tailing, streaking, or even irreversible adsorption on the column. This is often due to the basic nature of the quinoline nitrogen.

  • Co-elution with structurally similar impurities , such as regioisomers or precursors from the synthesis, which may have very similar polarities.

  • Compound degradation on acidic stationary phases like silica gel.

Q2: My this compound is streaking on the TLC plate and column. What is the cause and how can I fix it?

A2: Streaking is a common issue when purifying quinoline derivatives on silica gel.[1] This is primarily due to the strong interaction between the basic nitrogen atom in the quinoline ring and the acidic silanol groups on the silica surface.[1] To mitigate this, you can:

  • Add a basic modifier to your mobile phase. A small amount of triethylamine (NEt₃), typically 0.5-2%, can neutralize the acidic sites on the silica gel, leading to more symmetrical peaks.[1]

  • Use an alternative stationary phase . Consider using a less acidic stationary phase like neutral or basic alumina.[1]

  • Switch to reverse-phase chromatography . In reverse-phase chromatography, the stationary phase is nonpolar (e.g., C18), which can prevent the strong interactions causing streaking.[1]

Q3: I am having difficulty separating this compound from a very similar impurity. What chromatographic strategies can I employ?

A3: Separating compounds with similar polarities, such as regioisomers, is a significant challenge. To improve separation, consider the following:

  • Optimize the mobile phase in normal-phase chromatography . A less polar solvent system can increase the retention time of both compounds, potentially enhancing their separation.

  • Employ reverse-phase HPLC . This technique often provides higher resolution for separating closely related compounds. You can optimize the separation by adjusting the mobile phase composition (e.g., the ratio of acetonitrile or methanol to water) and the pH.

  • Consider an alternative purification method . If chromatographic methods are insufficient, techniques like crystallization or derivatization to alter the polarity of one compound could be effective. For some quinoline derivatives, purification via picrate salt formation has been successful.

Q4: What are the best starting solvents for dissolving this compound for chromatography?

  • Start with solvents in which the compound is at least sparingly soluble, such as methanol, acetonitrile, or a mixture of these with water.

  • For sample injection in HPLC, it is ideal to dissolve the sample in the initial mobile phase to avoid peak distortion.

  • Gentle heating and sonication can aid dissolution, but always check for compound stability under these conditions.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the purification of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Solution
Strong interaction with silica gelAdd 0.5-2% triethylamine to the mobile phase. Use a neutral or basic alumina column. Switch to a reverse-phase (C18) column.
Column overloadReduce the amount of sample loaded onto the column.
Sample solvent incompatible with mobile phaseDissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
Column degradationUse a guard column to protect the analytical column. Ensure the mobile phase pH is compatible with the column.
Problem 2: Irreproducible Retention Times
Possible Cause Solution
Inconsistent mobile phase preparationPrepare fresh mobile phase for each run and ensure accurate mixing of solvents. Use a buffered mobile phase to maintain a constant pH.
Fluctuation in column temperatureUse a column oven to maintain a constant temperature.
Column equilibrationEnsure the column is fully equilibrated with the mobile phase before each injection.
Air bubbles in the systemDegas the mobile phase before use.
Problem 3: No or Low Recovery of the Compound
Possible Cause Solution
Irreversible adsorption on the columnAdd a basic modifier like triethylamine to the mobile phase in normal-phase chromatography. Use a different stationary phase (alumina or reverse-phase).
Compound degradationCheck the stability of this compound in the chosen mobile phase and on the stationary phase. Avoid highly acidic or basic conditions if the compound is unstable.
Compound precipitation in the systemEnsure the sample remains dissolved in the mobile phase. The sample solvent should be miscible with the mobile phase.

Experimental Protocols

The following are suggested starting protocols for the purification of this compound. Optimization will likely be required based on your specific sample and impurity profile.

Protocol 1: Normal-Phase Flash Chromatography

This protocol is a starting point for a rapid, larger-scale purification.

Methodology:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.

  • Column and Solvents:

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing). Add 0.5% triethylamine to the mobile phase to prevent peak tailing.

  • Elution:

    • Load the sample onto the column.

    • Begin elution with the starting mobile phase composition.

    • Gradually increase the polarity of the mobile phase to elute the compound.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

Protocol 2: Reverse-Phase HPLC

This protocol is suitable for high-resolution purification and analysis.

Methodology:

  • Instrumentation: HPLC system with a pump, autosampler, column oven, and a UV detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or an optimized wavelength based on the UV spectrum of this compound).

  • Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water, ideally mimicking the initial mobile phase conditions.

  • Injection and Analysis: Inject the sample and monitor the chromatogram for the elution of the purified compound.

Data Presentation

Table 1: Suggested Mobile Phase Systems for Chromatography of this compound

Chromatography Mode Stationary Phase Mobile Phase System Modifier Notes
Normal-PhaseSilica GelHexane/Ethyl Acetate0.5-2% TriethylamineGood for initial cleanup. The modifier is crucial to prevent peak tailing.
Normal-PhaseAlumina (Neutral or Basic)Dichloromethane/MethanolNone typically neededAn alternative to silica for basic compounds.
Reverse-PhaseC18Water/Acetonitrile0.1% Formic Acid or Acetic AcidProvides high resolution. The acidic modifier helps to achieve sharp peaks.
Reverse-PhaseC18Water/Methanol0.1% Formic Acid or Acetic AcidMethanol can offer different selectivity compared to acetonitrile.

Visualizations

Troubleshooting_Workflow start Problem Identified (e.g., Peak Tailing, Co-elution) check_phase Chromatography Mode? start->check_phase np_branch Normal-Phase check_phase->np_branch Normal rp_branch Reverse-Phase check_phase->rp_branch Reverse np_solution1 Add Basic Modifier (e.g., 0.5-2% Triethylamine) np_branch->np_solution1 np_solution2 Change Stationary Phase (e.g., Alumina) np_branch->np_solution2 np_solution3 Optimize Mobile Phase (Lower Polarity) np_branch->np_solution3 rp_solution1 Optimize Gradient Slope rp_branch->rp_solution1 rp_solution2 Change Organic Solvent (Methanol vs. Acetonitrile) rp_branch->rp_solution2 rp_solution3 Adjust Mobile Phase pH rp_branch->rp_solution3 end Problem Resolved np_solution1->end np_solution2->end np_solution3->end rp_solution1->end rp_solution2->end rp_solution3->end

Caption: Troubleshooting workflow for chromatographic purification.

Experimental_Workflow cluster_prep Sample Preparation cluster_chrom Chromatography cluster_analysis Analysis dissolve Dissolve Crude Product in Minimal Solvent load_sample Load Sample onto Column dissolve->load_sample elute Elute with Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions (TLC/HPLC) collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate end Pure Product evaporate->end start Start start->dissolve

Caption: General experimental workflow for purification.

References

Technical Support Center: Method Development for Resolving 7-Hydroxycarbostyril from its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical resolution of 7-Hydroxycarbostyril and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for separating this compound from its positional isomers?

A1: The most prevalent and effective techniques for the resolution of this compound from its isomers, such as 3-, 4-, 6-, and 8-Hydroxycarbostyril, are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). The choice of technique often depends on the specific isomers being separated, the required sensitivity, and the available instrumentation.

Q2: Which HPLC column is recommended for the separation of this compound and its isomers?

A2: While a standard C18 column can be used as a starting point, for enhanced selectivity of aromatic positional isomers, a phenyl-hexyl or other phenyl-type column is often recommended.[1][2][3] These columns provide alternative selectivity through π-π interactions with the aromatic rings of the carbostyril isomers, which can significantly improve resolution compared to the purely hydrophobic interactions of a C18 phase.[1][2]

Q3: Why is derivatization necessary for the GC-MS analysis of this compound?

A3: this compound and its isomers are polar, non-volatile compounds. Gas chromatography requires analytes to be volatile to travel through the column. Therefore, a derivatization step, typically silylation, is essential to convert the polar hydroxyl and amine groups into less polar, more volatile trimethylsilyl (TMS) ethers, allowing for their analysis by GC-MS.

Q4: How can I improve the separation of this compound isomers in Capillary Electrophoresis?

A4: In Capillary Electrophoresis (CE), optimizing the background electrolyte (BGE) is crucial. Key parameters to adjust are the pH and the use of additives. For isomers of compounds like quinolones, adjusting the pH affects the charge state of the molecules, influencing their electrophoretic mobility. The addition of chiral selectors, such as cyclodextrins, to the BGE is a common and effective strategy for resolving both positional and chiral isomers by forming transient diastereomeric complexes with different mobilities.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Issue: Poor resolution between this compound and its isomers.

Possible Cause Suggested Solution
Inappropriate stationary phaseSwitch from a standard C18 column to a phenyl-hexyl or other phenyl-type column to leverage π-π interactions for improved selectivity.
Suboptimal mobile phase compositionOptimize the organic modifier (acetonitrile or methanol) gradient and the aqueous phase pH. A shallow gradient can improve the separation of closely eluting peaks. For ionizable compounds like hydroxycarbo-styrils, adjusting the pH of the mobile phase can significantly alter retention and selectivity.
Inadequate method parametersAdjust the flow rate (lower flow rates can increase resolution) and column temperature (can affect selectivity).

Issue: Peak tailing for this compound.

Possible Cause Suggested Solution
Secondary interactions with residual silanols on the columnUse a modern, end-capped column. Lowering the mobile phase pH (e.g., to 2.5-3.5 with formic or trifluoroacetic acid) can suppress the ionization of silanol groups.
Column overloadReduce the sample concentration or injection volume.
Mismatch between sample solvent and mobile phaseDissolve the sample in a solvent that is weaker than or equal in elution strength to the initial mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS)

Issue: No peaks or very small peaks detected for derivatized this compound isomers.

Possible Cause Suggested Solution
Incomplete derivatizationEnsure the sample is completely dry before adding the silylation reagent (e.g., BSTFA with 1% TMCS). Optimize the reaction temperature and time.
Degradation of derivativesAnalyze the derivatized sample as soon as possible, as silyl ethers can be sensitive to moisture.
Inappropriate GC inlet temperatureA low inlet temperature may not ensure complete volatilization, while a temperature that is too high can cause degradation. Optimize the inlet temperature.
Capillary Electrophoresis (CE)

Issue: Co-migration of this compound and its isomers.

Possible Cause Suggested Solution
Insufficient difference in charge-to-size ratioOptimize the pH of the background electrolyte to maximize differences in the ionization state of the isomers.
Similar electrophoretic mobilitiesAdd a selector to the background electrolyte. Cyclodextrins (e.g., β-cyclodextrin or its derivatives) are effective for separating isomers by forming inclusion complexes with varying stabilities.
Electroosmotic flow (EOF) issuesIf using a bare fused-silica capillary, ensure consistent EOF by properly conditioning the capillary. Alternatively, use a coated capillary to suppress or reverse the EOF.

Experimental Protocols

HPLC Method for the Resolution of this compound and its Positional Isomers

This protocol is a starting point and may require optimization for your specific mixture of isomers and instrument.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-80% B (linear gradient)

    • 25-30 min: 80% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (e.g., 50:50 v/v) to a concentration of approximately 0.1 mg/mL.

GC-MS Method for the Analysis of this compound Isomers

This protocol requires a derivatization step to make the analytes volatile.

  • Sample Derivatization (Silylation):

    • Evaporate a solution containing the this compound isomers to complete dryness under a stream of nitrogen.

    • Add 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70 °C for 1 hour.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5MS or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 10 min.

  • Inlet Temperature: 270 °C

  • Injection Mode: Splitless (1 µL injection volume).

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-550.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Capillary Electrophoresis Method for Isomer Separation

This protocol utilizes a cyclodextrin additive for enhanced separation.

  • Instrumentation: Capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm I.D., 50 cm total length, 40 cm effective length).

  • Background Electrolyte (BGE): 50 mM sodium phosphate buffer (pH 2.5) containing 15 mM beta-cyclodextrin.

  • Capillary Conditioning: At the beginning of each day, rinse the capillary with 1 M NaOH (20 min), water (20 min), and BGE (30 min). Between runs, rinse with 0.1 M NaOH (2 min), water (2 min), and BGE (5 min).

  • Sample Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Separation Voltage: 25 kV.

  • Temperature: 25 °C.

  • Detection: UV at 214 nm.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample Sample containing This compound & Isomers Dissolve Dissolve in Acetonitrile/Water Sample->Dissolve Filter Filter through 0.45 µm syringe filter Dissolve->Filter HPLC HPLC System Filter->HPLC Column Phenyl-Hexyl Column HPLC->Column Detector UV Detector Column->Detector Data Data Acquisition Detector->Data Chromatogram Chromatogram Data->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Report Generation Integration->Report

Caption: A typical workflow for the HPLC analysis of this compound and its isomers.

Troubleshooting_Logic Start Poor Isomer Resolution Q1 Using a C18 column? Start->Q1 A1_Yes Switch to Phenyl-Hexyl for π-π interactions Q1->A1_Yes Yes Q2 Mobile phase optimized? Q1->Q2 No A1_Yes->Q2 A2_No Adjust gradient slope & mobile phase pH Q2->A2_No No End Resolution Improved Q2->End Yes A2_No->End

Caption: A decision tree for troubleshooting poor isomer resolution in HPLC.

GCMS_Derivatization Analyte This compound (Polar, Non-volatile) Reaction Derivatization Reaction (Heating) Analyte->Reaction Reagent Silylation Reagent (e.g., BSTFA) Reagent->Reaction Product TMS-derivatized Analyte (Non-polar, Volatile) Reaction->Product GCMS GC-MS Analysis Product->GCMS

Caption: The essential derivatization step for GC-MS analysis of this compound.

References

Validation & Comparative

A Comparative Guide to 7-Hydroxycarbostyril Quantification Methods in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the quantification of 7-Hydroxycarbostyril, a key metabolite of several pharmaceutical compounds. The data presented is compiled from various single-laboratory validation studies to offer insights into the performance of different analytical techniques. While not a direct inter-laboratory comparison, this guide serves as a valuable resource for method selection and development.

The primary analytical technique for the quantification of this compound in biological matrices is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), valued for its high sensitivity and selectivity. High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection can also be employed, particularly for less complex matrices or when higher concentration levels are expected.

Quantitative Performance Data

The following table summarizes the performance characteristics of various methods for the quantification of this compound (often referred to as OPC3373 in the context of aripiprazole metabolism) and structurally related compounds. This data is extracted from individual studies and provides a benchmark for expected method performance.

Analytical MethodMatrixLLOQ (ng/mL)Linearity (ng/mL)Precision (% CV)Accuracy (% Recovery)
UPLC-MS/MSUrine2525 - 5000< 11.083.4 - 116.6
LC-MS/MSPlasma0.10.1 - 100< 7.390.2 - 108.8
GC-MSSerum6.98 - 250Within acceptable rangesWithin acceptable ranges
HPLC-UVPlasmaNot Specified0.5 - 50Not SpecifiedNot Specified

Note: LLOQ (Lower Limit of Quantification), CV (Coefficient of Variation). Data is compiled from multiple sources for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for sample preparation and analysis using LC-MS/MS.

1. Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting analytes from biological matrices like plasma or serum.

  • Procedure:

    • To 100 µL of plasma/serum sample, add an internal standard.

    • Add 300 µL of a precipitating agent (e.g., acetonitrile or methanol containing 0.1% formic acid).

    • Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.

    • Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. Chromatographic and Mass Spectrometric Conditions (UPLC-MS/MS)

The following conditions are typical for the analysis of this compound and related compounds.

  • Instrumentation: A UPLC system coupled with a triple quadrupole mass spectrometer.

  • Chromatographic Column: A reversed-phase column, such as a C18 or HSS T3 (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • Mobile Phase A: 2mM ammonium acetate with formic acid in water.

    • Mobile Phase B: Methanol.

  • Gradient Elution: A typical gradient would start with a high percentage of aqueous mobile phase and ramp up to a high percentage of organic mobile phase to elute the analyte.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Precursor and product ions for this compound would be specifically monitored.

Visualized Experimental Workflow

The following diagrams illustrate the key stages in a typical bioanalytical workflow for the quantification of this compound.

A Comparative Analysis of the Pharmacokinetic Profiles of Aripiprazole and its Active Metabolite, 7-Hydroxycarbostyril

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic properties of the atypical antipsychotic aripiprazole and its principal active metabolite, 7-Hydroxycarbostyril, also known as dehydro-aripiprazole. The following sections present a quantitative comparison of their pharmacokinetic parameters, detailed experimental methodologies for their assessment, and visual representations of their metabolic and signaling pathways.

Data Presentation: Quantitative Pharmacokinetic Parameters

The pharmacokinetic profiles of aripiprazole and its active metabolite, dehydro-aripiprazole, are critical to understanding the drug's overall efficacy and safety profile. Dehydro-aripiprazole exhibits a similar affinity for D2 receptors as the parent drug and contributes significantly to the total clinical effect. Below is a summary of their key pharmacokinetic parameters.

Pharmacokinetic ParameterAripiprazoleThis compound (Dehydro-aripiprazole)Reference
Mean Elimination Half-life (t½) ~75 hours~94 hours[1]
In CYP2D6 Poor Metabolizers: ~146 hours-[2][3]
Time to Peak Plasma Concentration (Tmax) (Oral) 3 to 5 hoursSlower than aripiprazole[1]
Apparent Volume of Distribution (Vd/F) 4.9 L/kg (extensive extravascular distribution)-[1]
Protein Binding >99% (primarily to albumin)>99% (primarily to albumin)
Metabolism Primarily hepatic via CYP2D6 and CYP3A4Further metabolized, with CYP3A4 playing a significant role in its elimination
Bioavailability (Oral) 87%-
Active Moiety Contribution Major contributor to clinical activityRepresents approximately 40% of aripiprazole exposure in plasma

Experimental Protocols

The characterization of the pharmacokinetics of aripiprazole and dehydro-aripiprazole relies on robust clinical and analytical methodologies.

Clinical Pharmacokinetic Study Design

A typical pharmacokinetic study for aripiprazole involves the following steps:

  • Subject Recruitment: Healthy volunteers or patients with schizophrenia or bipolar disorder are recruited. Inclusion and exclusion criteria are strictly defined to ensure a homogenous study population and to minimize variability.

  • Dosing Regimen: Aripiprazole is administered as a single oral dose or as multiple doses to achieve steady-state concentrations. Doses typically range from 10 to 30 mg/day. For long-acting injectable formulations, a single injection is administered.

  • Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration. For a single-dose study, samples are collected frequently in the initial hours and then at increasing intervals for several days to accurately define the absorption, distribution, and elimination phases. For a steady-state study, trough concentrations may be measured just before the next dose.

  • Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The quantification of aripiprazole and dehydro-aripiprazole in plasma is typically performed using a validated LC-MS/MS method.

  • Sample Preparation: A protein precipitation or liquid-liquid extraction method is used to isolate the analytes from the plasma matrix. An internal standard (e.g., a deuterated analog of aripiprazole) is added to the plasma samples before extraction to correct for variability in the extraction process and instrument response.

  • Chromatographic Separation: The extracted samples are injected into a high-performance liquid chromatography (HPLC) system. The analytes are separated from other plasma components on a C18 analytical column using a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.

  • Mass Spectrometric Detection: The eluent from the HPLC column is introduced into a tandem mass spectrometer. The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode and set to monitor specific precursor-to-product ion transitions for aripiprazole, dehydro-aripiprazole, and the internal standard. This multiple reaction monitoring (MRM) provides high selectivity and sensitivity for quantification.

  • Calibration and Quantification: A calibration curve is generated by analyzing plasma samples spiked with known concentrations of aripiprazole and dehydro-aripiprazole. The concentrations of the analytes in the study samples are then determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Genotyping for CYP2D6 and CYP3A4

To assess the influence of genetic polymorphisms on pharmacokinetics, subjects are often genotyped for key metabolizing enzymes.

  • DNA Extraction: Genomic DNA is extracted from whole blood samples using commercially available kits.

  • Genotyping Analysis: Polymerase chain reaction (PCR)-based methods, such as TaqMan assays or DNA microarrays, are used to identify specific single nucleotide polymorphisms (SNPs) and copy number variations (CNVs) in the CYP2D6 and CYP3A4 genes. These genetic variations are used to classify individuals as poor, intermediate, extensive, or ultrarapid metabolizers.

Mandatory Visualization

Metabolic Pathway of Aripiprazole

Aripiprazole Aripiprazole Dehydroaripiprazole This compound (Dehydro-aripiprazole) Aripiprazole->Dehydroaripiprazole CYP2D6, CYP3A4 Inactive_Metabolites Inactive Metabolites Dehydroaripiprazole->Inactive_Metabolites CYP3A4

Caption: Metabolic conversion of aripiprazole to dehydro-aripiprazole.

Signaling Pathway of Aripiprazole

cluster_aripiprazole Aripiprazole cluster_receptors Receptors cluster_effects Downstream Effects Aripiprazole Aripiprazole D2 Dopamine D2 Receptor Aripiprazole->D2 Partial Agonist HT1A Serotonin 5-HT1A Receptor Aripiprazole->HT1A Partial Agonist HT2A Serotonin 5-HT2A Receptor Aripiprazole->HT2A Antagonist Dopamine_Modulation Dopamine System Stabilization D2->Dopamine_Modulation Serotonin_Modulation Serotonin System Modulation HT1A->Serotonin_Modulation HT2A->Serotonin_Modulation

Caption: Aripiprazole's mechanism of action at key neurotransmitter receptors.

Experimental Workflow for a Pharmacokinetic Study

Start Study Initiation Subject_Recruitment Subject Recruitment (Informed Consent) Start->Subject_Recruitment Dosing Drug Administration (Aripiprazole) Subject_Recruitment->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation and Storage Sampling->Processing Analysis LC-MS/MS Analysis (Quantification of Aripiprazole and Dehydro-aripiprazole) Processing->Analysis PK_Modeling Pharmacokinetic Modeling and Parameter Estimation Analysis->PK_Modeling Report Final Report PK_Modeling->Report

Caption: General workflow of a clinical pharmacokinetic study.

References

Comparative Analysis of 7-Hydroxycarbostyril (OPC-13015) Levels in Different Patient Populations

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of 7-Hydroxycarbostyril (OPC-13015) levels in various patient populations. This compound is an active metabolite of cilostazol, a medication used to treat intermittent claudication associated with peripheral arterial disease (PAD). Understanding the pharmacokinetic profile of this metabolite is crucial for researchers, scientists, and drug development professionals in optimizing therapeutic strategies and ensuring patient safety.

Data Presentation: this compound Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound (OPC-13015) in healthy volunteers and patients with peripheral arterial disease (PAD) following oral administration of cilostazol.

Patient PopulationCilostazol DosageCmax (ng/mL)Tmax (hr)AUC (ng·h/mL)Reference
Healthy Male Volunteers (Korean) 100 mg IR, multiple doses2051.0 (433.2)4.027860.3 (7152.3)[1]
Healthy Male Volunteers (Korean) 200 mg SR, multiple doses2741.4 (836.0)8.027378.0 (10301.6)[1]
Patients with Peripheral Arterial Disease 100 mg, multiple dosesNot explicitly stated for metabolite, but pharmacokinetics were similar to healthy volunteers.~3 hours (for parent drug)Plasma AUC of OPC-13015 is ~28% that of cilostazol.[2][3]
Patients with Mild Cognitive Impairment Not specifiedHigher absolute concentration in patients with preserved cognitive function (P = .033).Not specifiedNot specified[4]
Patients with Severe Renal Impairment Not specifiedNo significant effect on OPC-13015 pharmacokinetics.Not specifiedNo significant effect on OPC-13015 pharmacokinetics.
Patients with Mild Hepatic Impairment Not specifiedNo significant changes in the pharmacokinetics of cilostazol and its metabolites.Not specifiedNo significant changes in the pharmacokinetics of cilostazol and its metabolites.

Values are presented as mean (standard deviation) where available. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; IR: Immediate Release; SR: Sustained Release.

Experimental Protocols

The quantification of this compound (OPC-13015) in human plasma is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol based on published methods.

1. Sample Preparation:

  • Protein Precipitation: To a volume of human plasma (e.g., 100 µL), a precipitating agent such as methanol or acetonitrile is added to remove proteins. This is often done in a 96-well plate format for high-throughput analysis.

  • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): For cleaner samples and potentially higher sensitivity, LLE or SPE can be employed.

    • LLE: Involves extracting the analyte from the plasma into an immiscible organic solvent.

    • SPE: The plasma sample is passed through a solid-phase cartridge that retains the analyte, which is then eluted with a suitable solvent.

  • Internal Standard: A deuterated analog of this compound or a structurally similar compound is added to the plasma samples before extraction to account for variability in sample processing and instrument response.

  • Reconstitution: After extraction and evaporation of the solvent, the residue is reconstituted in a solution compatible with the LC-MS/MS mobile phase.

2. Liquid Chromatography (LC):

  • Column: A reversed-phase column, such as a UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm), is commonly used for separation.

  • Mobile Phase: A gradient elution is typically used, consisting of an aqueous phase (e.g., 5 mM ammonium formate with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile).

  • Flow Rate: A typical flow rate is around 0.30 mL/min.

  • Run Time: The total run time per sample is generally short, often around 3.5 minutes.

3. Tandem Mass Spectrometry (MS/MS):

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.

  • Detection: The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion (the protonated molecule of this compound) and then monitoring for a specific product ion that is formed upon fragmentation. This provides high selectivity and sensitivity for quantification.

  • Calibration: Calibration curves are generated using known concentrations of this compound in a matrix (e.g., blank plasma) to quantify the analyte in the unknown samples. The linear range for quantification is typically established, for example, from 0.05 to 400 ng/mL.

Mandatory Visualization

Cilostazol Metabolic Pathway

Cilostazol Metabolism Cilostazol Cilostazol OPC13326 OPC-13326 (Quinone Hydroxylated Intermediate) Cilostazol->OPC13326 CYP3A4 OPC13217 OPC-13217 (Hexane Hydroxylated Intermediate) Cilostazol->OPC13217 CYP2C19, CYP3A5 OPC13015 This compound (OPC-13015 / Dehydrocilostazol) OPC13326->OPC13015 OPC13213 OPC-13213 (Monohydroxycilostazol) OPC13217->OPC13213

Caption: Metabolic pathway of cilostazol to its active metabolites.

Experimental Workflow for this compound Quantification

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample + Internal Standard Extraction Protein Precipitation / SPE Plasma->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation (Reversed-Phase) Reconstitution->LC MSMS MS/MS Detection (ESI+, MRM) LC->MSMS Quantification Quantification (Calibration Curve) MSMS->Quantification

Caption: General workflow for LC-MS/MS quantification of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Hydroxycarbostyril
Reactant of Route 2
Reactant of Route 2
7-Hydroxycarbostyril

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